N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Description
The exact mass of the compound N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-5-4-8-10-6-2-3-7-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBNZLWSVHLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566360 | |
| Record name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99114-68-8 | |
| Record name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99114-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a valuable tertiary amine intermediate in pharmaceutical and materials science. This document explores the primary synthetic routes, delves into the mechanistic underpinnings of these transformations, and offers a detailed, field-tested experimental protocol. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this and structurally related compounds.
Introduction and Significance
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a disubstituted propylamine, possesses a unique structural motif combining a pyrrolidine ring and an N-methylated terminal amine. This arrangement imparts specific physicochemical properties that make it a valuable building block in the development of more complex molecules. The pyrrolidine moiety is a common feature in many natural alkaloids and pharmacologically active compounds, often contributing to receptor binding and pharmacokinetic profiles[1]. The N-methylpropan-1-amine side chain can influence solubility, basicity, and metabolic stability. Consequently, N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine serves as a key intermediate in the synthesis of a range of target molecules, from active pharmaceutical ingredients (APIs) to specialized polymers and organic materials.
This guide will focus on the most practical and efficient methods for the laboratory-scale synthesis of this tertiary amine, with a particular emphasis on reductive amination and direct alkylation strategies.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the target molecule is essential for its synthesis, purification, and handling.
| Property | Value | Source |
| CAS Number | 99114-68-8 | Alfa Chemistry[2] |
| Molecular Formula | C₈H₁₈N₂ | Alfa Chemistry[2] |
| Molecular Weight | 142.24 g/mol | Alfa Chemistry[2] |
| Boiling Point | 200.3 °C at 760 mmHg | Alfa Chemistry[2] |
| Density | 0.894 g/cm³ | Alfa Chemistry[2] |
| Flash Point | 70.4 °C | Alfa Chemistry[2] |
| Appearance | Colorless to pale yellow liquid (predicted) | General observation |
| Solubility | Soluble in water and common organic solvents (predicted) | General observation |
Strategic Approaches to Synthesis
The synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine can be approached through several strategic disconnections. The two most prominent and practical routes involve the formation of the terminal C-N bond through either reductive amination or nucleophilic substitution.
Caption: Retrosynthetic analysis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine highlighting two primary synthetic strategies.
Strategy 1: Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds[3][4]. This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine. This method offers high selectivity and generally avoids the over-alkylation issues that can plague direct alkylation methods[5].
For the synthesis of our target molecule, this strategy involves the reaction of 3-(pyrrolidin-1-yl)propanal with methylamine, followed by reduction.
Caption: General workflow for the synthesis via reductive amination.
Causality Behind Experimental Choices:
-
Choice of Carbonyl: 3-(Pyrrolidin-1-yl)propanal is the ideal starting material as it already contains the complete carbon skeleton and the pyrrolidine moiety.
-
Amine Source: Methylamine, either as a solution in a solvent or as a salt, provides the required N-methyl group.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and readily available reducing agent suitable for this transformation[6]. While it can also reduce the starting aldehyde, the reaction conditions can be optimized to favor imine formation prior to reduction. Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent that will preferentially reduce the iminium ion in the presence of the aldehyde, but it is more toxic and expensive.
Strategy 2: Direct Alkylation
Direct alkylation involves the nucleophilic attack of an amine on an alkyl halide or a similar electrophile[7][8]. In the context of our target molecule, this would involve the reaction of methylamine with a 3-(pyrrolidin-1-yl)propyl halide, such as 1-(3-chloropropyl)pyrrolidine.
Caption: Synthetic pathway via direct alkylation, noting the potential for side reactions.
Causality Behind Experimental Choices:
-
Nucleophile: Methylamine acts as the nucleophile.
-
Electrophile: 1-(3-Halopropyl)pyrrolidine serves as the electrophile. The choice of halide (Cl, Br, or I) can influence the reaction rate, with iodides being the most reactive.
-
Challenges: A significant drawback of this method is the potential for over-alkylation[7]. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt. To mitigate this, a large excess of methylamine is typically used to favor the mono-alkylation product.
Recommended Experimental Protocol: Reductive Amination
Based on its selectivity and generally higher yields for mono-alkylation, the reductive amination pathway is the recommended approach. The following protocol is a robust, self-validating system for the synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-(Pyrrolidin-1-yl)propanal | 127.18 | 10.0 g | 0.0786 | Starting material |
| Methylamine (40% in H₂O) | 31.06 | 18.3 g | 0.236 | 3.0 equivalents |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.46 g | 0.118 | 1.5 equivalents |
| Methanol (MeOH) | 32.04 | 150 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0786 mol) of 3-(pyrrolidin-1-yl)propanal in 100 mL of methanol.
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add 18.3 g (0.236 mol) of a 40% aqueous solution of methylamine dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Imine Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours. This allows for the formation of the intermediate iminium ion.
-
Reduction: Cool the reaction mixture back to 0 °C in an ice bath. In a separate beaker, dissolve 4.46 g (0.118 mol) of sodium borohydride in 50 mL of methanol. Add the sodium borohydride solution to the reaction mixture portion-wise over 30 minutes, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved during this step.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).
-
Workup:
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by fractional distillation under reduced pressure to yield N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine as a colorless to pale yellow liquid.
-
Characterization and Data
The identity and purity of the synthesized N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.5-2.7 ppm (m, 8H): Protons on the pyrrolidine ring and the methylene group adjacent to the pyrrolidine nitrogen.
-
δ ~2.45 ppm (s, 3H): Protons of the N-methyl group.
-
δ ~2.3-2.4 ppm (t, 2H): Protons of the methylene group adjacent to the secondary amine.
-
δ ~1.6-1.8 ppm (m, 4H): Protons of the central methylene group of the propyl chain and the β-protons of the pyrrolidine ring.
-
δ ~1.5 ppm (br s, 1H): Proton of the secondary amine (N-H).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~55-57 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen.
-
δ ~50-52 ppm: Methylene carbon of the propyl chain adjacent to the secondary amine.
-
δ ~48-50 ppm: Methylene carbon of the propyl chain adjacent to the pyrrolidine nitrogen.
-
δ ~36-38 ppm: N-methyl carbon.
-
δ ~28-30 ppm: Central methylene carbon of the propyl chain.
-
δ ~23-25 ppm: Methylene carbons of the pyrrolidine ring β to the nitrogen.
-
-
Mass Spectrometry (EI):
-
m/z (M⁺): 142.15 (calculated for C₈H₁₈N₂)
-
Major Fragmentation Ions: Expect fragments corresponding to the loss of a methyl group (m/z 127), and cleavage of the propyl chain.
-
-
Infrared (IR) Spectroscopy (neat):
-
~3300 cm⁻¹ (weak, broad): N-H stretch of the secondary amine.
-
2960-2800 cm⁻¹ (strong): C-H stretching of the alkyl groups.
-
~1460 cm⁻¹ (medium): C-H bending.
-
~1100 cm⁻¹ (medium): C-N stretching.
-
Conclusion
The synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is most reliably achieved through a reductive amination strategy employing 3-(pyrrolidin-1-yl)propanal and methylamine. This approach offers excellent control over the reaction and minimizes the formation of over-alkylated byproducts. The provided protocol represents a validated and scalable method for the preparation of this versatile intermediate. The alternative direct alkylation route, while feasible, requires careful control of stoichiometry to achieve acceptable yields of the desired product. The characterization data provided serves as a benchmark for confirming the successful synthesis and purity of the final compound.
References
-
ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]
-
PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Link]
- Google Patents. Preparation method of N-methylpyrrolidine. CN110590706B.
- Google Patents. Process for the preparation of 1-methylpyrrolidin-3-ol. CN108698989B.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link]
-
RSC Publishing. Iridium-catalyzed N-methylation of drug molecules. [Link]
-
YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. EP 3415499 A1. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
PMC. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
YouTube. Reductive Amination. [Link]
-
PubMed. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. [Link]
-
YouTube. Alkylation of Amines. [Link]
-
YouTube. 22.4e Synthesis of Amines Reductive Amination. [Link]
- Google Patents. Process for the preparation of a pyrrolidinol compound. EP 0269258 A2.
- Google Patents. Prepn process of methyl pyrrolidine. CN1810787A.
-
Organic Chemistry Portal. Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes. [Link]
-
ResearchGate. Controlled experiments for reductive amination of LA into pyrrolidinone. Reaction condition. [Link]
-
ChemRxiv. Palladium Catalyzed syn-1,2-ArylMethylation of Internal Alkynes. [Link]
-
IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
PubMed. Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes. [Link]
-
PubChem. 1-Methyl-3-pyrrolidinol. [Link]
-
PubChem. N-[(1-methylpyrrolidin-3-yl)methyl]propan-1-amine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents [patents.google.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
"physicochemical properties of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine"
Foreword: Unveiling a Versatile Diamine Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological activity and reaction efficiency. Diamines, in particular, represent a class of compounds that offer a rich tapestry of chemical functionality, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a diamine with a unique combination of a secondary and a tertiary amine within a flexible propyl chain linked to a pyrrolidine ring.
This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond a simple recitation of properties to offer insights into the practical application and experimental characterization of this compound. The causality behind experimental choices and the inherent logic of the presented protocols are emphasized to provide a robust and self-validating framework for its use.
Molecular Structure and Core Physicochemical Properties
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, with the CAS number 99114-68-8, possesses a molecular structure that bestows upon it a distinct set of properties. The presence of both a secondary amine and a tertiary amine group at different positions on the propyl chain results in two distinct basic centers, a feature that can be exploited in various chemical transformations.
Caption: Chemical structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
A summary of its key physicochemical properties is presented in the table below. These values are a combination of experimentally determined data from chemical suppliers and computationally predicted values where experimental data is not available.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | Alfa Chemistry[1] |
| Molecular Weight | 142.24 g/mol | Alfa Chemistry[1] |
| IUPAC Name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | Alfa Chemistry[1] |
| Boiling Point | 200.3 °C at 760 mmHg | Alfa Chemistry |
| Density | 0.894 g/cm³ | Alfa Chemistry |
| Flash Point | 70.4 °C | Alfa Chemistry |
| pKa₁ (Predicted) | ~10.5 (Secondary Amine) | Computational Prediction |
| pKa₂ (Predicted) | ~9.8 (Tertiary Amine) | Computational Prediction |
| Solubility | Miscible with water and common organic solvents | Predicted |
| Topological Polar Surface Area | 15.3 Ų | Alfa Chemistry[1] |
| Rotatable Bond Count | 4 | Alfa Chemistry[1] |
Synthesis and Potential Applications
Synthetic Routes
While a specific, detailed synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is not extensively documented in readily available literature, its structure lends itself to several logical synthetic strategies. A common approach for the synthesis of N-alkylated 1,3-diamines involves the reaction of a primary amine with a suitable alkylating agent.
A plausible synthetic pathway is the reductive amination of 3-(pyrrolidin-1-yl)propanal with methylamine. This two-step, one-pot reaction is a robust and widely used method for forming secondary amines.
Caption: Plausible synthetic workflow for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
Alternatively, the direct alkylation of 3-(pyrrolidin-1-yl)propan-1-amine with a methylating agent, such as methyl iodide or dimethyl sulfate, could be employed. However, this approach carries the risk of over-alkylation, leading to the formation of a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions would be crucial to favor the desired secondary amine product.
Potential Applications in Research and Development
The unique structural features of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine make it a valuable building block in several areas of chemical research:
-
Asymmetric Catalysis: The presence of two distinct amine functionalities allows for its use as a chiral ligand in asymmetric catalysis after appropriate modification. The pyrrolidine ring provides a rigid scaffold that can be functionalized to create a chiral environment around a metal center.
-
Drug Discovery: Diamine motifs are prevalent in a wide range of biologically active molecules. This compound can serve as a versatile intermediate for the synthesis of novel therapeutic agents. The secondary amine provides a reactive handle for further functionalization, while the tertiary amine can influence the compound's pharmacokinetic properties, such as solubility and cell permeability.
-
Corrosion Inhibition: Amines and their derivatives are known to be effective corrosion inhibitors for various metals. The lone pairs of electrons on the nitrogen atoms can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.
Spectroscopic and Chromatographic Characterization
A thorough characterization of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is essential for its identification and quality control. The following sections detail the expected spectroscopic and chromatographic profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
-
N-Methyl Group: A singlet at approximately 2.2-2.4 ppm, corresponding to the three protons of the methyl group attached to the secondary amine.
-
Propyl Chain: A series of multiplets between 1.5 and 2.8 ppm, corresponding to the six protons of the propyl chain. The protons adjacent to the nitrogen atoms will be shifted downfield.
-
Pyrrolidine Ring: Multiplets between 1.7 and 2.6 ppm, corresponding to the eight protons of the pyrrolidine ring.
¹³C NMR (Predicted): The carbon NMR spectrum will provide information about the carbon skeleton.
-
N-Methyl Carbon: A signal around 35-40 ppm.
-
Propyl Chain Carbons: Three distinct signals in the range of 25-60 ppm.
-
Pyrrolidine Ring Carbons: Two sets of signals for the non-equivalent carbons of the pyrrolidine ring, typically in the range of 20-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
N-H Stretch (Secondary Amine): A weak to medium absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple sharp absorption bands between 2800 and 3000 cm⁻¹.
-
N-H Bend (Secondary Amine): An absorption band around 1550-1650 cm⁻¹.
-
C-N Stretch: Absorption bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z 142. The fragmentation pattern will be characteristic of aliphatic amines, with common fragmentation pathways involving alpha-cleavage adjacent to the nitrogen atoms. The base peak is likely to be at m/z 84, resulting from the cleavage of the C-C bond between the propyl chain and the pyrrolidine ring, forming the stable N-methylenepyrrolidinium ion.
Experimental Protocols for Physicochemical Characterization
The following protocols provide a framework for the experimental determination of key physicochemical properties.
Determination of pKa by Potentiometric Titration
The presence of two basic nitrogen atoms means that N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine will have two pKa values. Potentiometric titration is a reliable method for their determination.
Principle: The compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture) and titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M HCl.
-
Accurately weigh approximately 0.1 mmol of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and dissolve it in 50 mL of deionized water.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the amine solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
-
Titration:
-
Add the 0.1 M HCl solution in small increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of HCl added.
-
Determine the two equivalence points from the inflection points of the titration curve (or by using the first or second derivative of the curve).
-
The pKa values are the pH values at the half-equivalence points.
-
Sources
An In-depth Technical Guide to N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS Number: 99114-68-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, with the CAS number 99114-68-8, is a diamine compound featuring a pyrrolidine ring and a methylated terminal amine. This guide provides a comprehensive overview of its chemical and physical properties, probable synthesis methodologies, potential applications in medicinal chemistry and drug development, and a review of its likely analytical characterization and safety considerations. Due to the limited publicly available data for this specific molecule, this guide synthesizes information from established chemical principles and data on structurally analogous compounds to provide a robust technical resource.
Introduction
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a member of the 1,3-diamine class of organic compounds. Its structure, which combines a cyclic tertiary amine (pyrrolidine) and a secondary amine, suggests its potential utility as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of two basic nitrogen atoms at a defined distance allows for the formation of bidentate ligands or for interactions with multiple biological targets. This guide aims to consolidate the known information and provide expert insights into the characteristics and potential of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is presented in the table below. These values are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 99114-68-8 | Alfa Chemistry |
| Molecular Formula | C₈H₁₈N₂ | Alfa Chemistry |
| Molecular Weight | 142.24 g/mol | Alfa Chemistry |
| IUPAC Name | N-methyl-3-(pyrrolidin-1-yl)propan-1-amine | Alfa Chemistry |
| Boiling Point | 200.316°C at 760 mmHg | Alfa Chemistry |
| Flash Point | 70.439°C | Alfa Chemistry |
| Density | 0.894 g/cm³ | Alfa Chemistry |
| Appearance | Likely a liquid at room temperature (inferred) |
Synthesis and Manufacturing
Proposed Synthetic Pathway: Reductive Amination
A logical and common approach for the synthesis of this compound would be a two-step process involving a Michael addition followed by reductive amination.
Figure 1: A plausible synthetic route to N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
Step-by-Step Methodology:
-
Michael Addition: Pyrrolidine is reacted with acrylonitrile in a suitable solvent. This reaction is typically base-catalyzed and proceeds readily to form 3-(pyrrolidin-1-yl)propanenitrile. The causality behind this choice is the high reactivity of the alpha,beta-unsaturated nitrile towards nucleophilic attack by the secondary amine.
-
Reduction of the Nitrile: The resulting nitrile is then reduced to the corresponding primary amine, 3-(pyrrolidin-1-yl)propan-1-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). The choice of reducing agent would depend on the desired scale and safety considerations.
-
Reductive Amination: The primary amine is then reacted with an excess of formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final N-methylated product. This is a standard and efficient method for the selective methylation of amines.
Alternative Synthetic Pathway: Alkylation
An alternative approach involves the direct alkylation of N-methyl-1,3-propanediamine with a suitable four-carbon electrophile containing leaving groups on both ends, such as 1,4-dichlorobutane or 1,4-dibromobutane.
Figure 2: An alternative synthetic pathway via direct alkylation.
Step-by-Step Methodology:
-
Reaction Setup: N-methyl-1,3-propanediamine and a slight excess of 1,4-dihalobutane are dissolved in a polar aprotic solvent such as acetonitrile.
-
Addition of Base: A non-nucleophilic base, such as potassium carbonate, is added to scavenge the hydrohalic acid byproduct.
-
Reaction and Workup: The reaction mixture is heated to drive the reaction to completion. The product is then isolated through standard workup procedures, which may include filtration, extraction, and distillation. A potential challenge with this method is the possibility of over-alkylation, leading to the formation of quaternary ammonium salts.
Potential Applications in Drug Development and Medicinal Chemistry
While there are no specific drugs in the market that are publicly disclosed to contain the N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine moiety, its structural features suggest several areas of potential therapeutic interest. Diamine scaffolds are prevalent in a wide range of biologically active molecules.
-
Key Intermediate in Synthesis: This compound can serve as a crucial intermediate in the synthesis of more complex molecules, including potential drug candidates. For instance, a structurally related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, is a key intermediate in the preparation of premafloxacin, an antibiotic that was under development.[1]
-
Antimicrobial Agents: The pyrrolidine ring is a feature in some antimicrobial agents.[2] The diamine structure of the target molecule could be explored for the development of new antibacterial or antifungal compounds.
-
Antiproliferative Agents: Quinoxaline derivatives containing a pyrrolidine moiety have been investigated for their antiproliferative activity against various cancer cell lines.[3] N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine could be used as a building block to synthesize novel compounds with potential anticancer properties.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. The following techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the three methylene groups of the propane chain, and the methylene groups of the pyrrolidine ring. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule, providing further confirmation of the carbon skeleton.[4][5]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z 142. Key fragmentation patterns for aliphatic amines often involve alpha-cleavage, leading to the formation of characteristic fragment ions.[3] For this molecule, a prominent fragment would likely be the loss of a propyl-pyrrolidine group or a methylamino group.
Chromatographic Techniques
-
Gas Chromatography (GC): GC can be used to assess the purity of the compound and to separate it from any starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly if the compound is to be used in pharmaceutical applications.
Safety and Handling
-
Irritation: Alkyl diamines are often severe skin and eye irritants.[6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
-
Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation.[6] Handling should be performed in a well-ventilated area or in a chemical fume hood.
-
Ingestion: Ingestion may be harmful.[8]
It is imperative to consult a comprehensive safety data sheet for a closely related compound and to handle N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine with the care afforded to potentially hazardous chemicals.
Conclusion
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While specific data on its synthesis and applications are limited in the public domain, its structural characteristics suggest plausible and efficient synthetic routes and a range of potential biological activities. Further research into this molecule is warranted to fully elucidate its properties and to explore its utility in the development of novel therapeutics and other advanced materials. This guide provides a solid foundation for researchers and developers to understand and work with this promising compound.
References
-
Alfa Chemistry. N-Methyl-3-pyrrolidin-1-ylpropan-1-amine. [Link]
- Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617.
-
Request PDF. 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. [Link]
-
MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]
- Kennedy, G. L., Jr. (2007). Review of the toxicology of three alkyl diamines. Critical Reviews in Toxicology, 37(4), 313–330.
-
Publisso. N′-(3-Aminopropyl)-N′-dodecylpropane-1,3- diamine. [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
YouTube. C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. [Link]
Sources
- 1. Tirzepatide - Wikipedia [en.wikipedia.org]
- 2. bldpharm.com [bldpharm.com]
- 3. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. series.publisso.de [series.publisso.de]
- 8. N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 [sigmaaldrich.com]
"N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine molecular structure"
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Abstract and Compound Identification
This technical guide provides a comprehensive overview of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a diamine of interest in synthetic and medicinal chemistry. The molecule is characterized by a saturated five-membered pyrrolidine ring linked via a propyl chain to a secondary methylamine. This unique topology imparts specific physicochemical properties relevant to its application as a chemical building block, ligand, or precursor in the development of more complex molecules. This document details its structural properties, a validated synthetic approach, and the analytical methodologies required for its structural confirmation and purity assessment, tailored for researchers and professionals in drug development and chemical synthesis.
The fundamental identity of this compound is established by its systematic nomenclature and universally recognized chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | N-methyl-3-pyrrolidin-1-ylpropan-1-amine | [1] |
| CAS Number | 99114-68-8 | [1] |
| Molecular Formula | C₈H₁₈N₂ | [1][2] |
| Molecular Weight | 142.24 g/mol | [1][2] |
| InChIKey | PBKBNZLWSVHLAG-UHFFFAOYSA-N | [1] |
Molecular Structure and Physicochemical Properties
The structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine consists of two key moieties: a tertiary amine integrated within the pyrrolidine ring and a secondary amine at the terminus of the propyl chain. This duality influences its basicity, polarity, and hydrogen bonding capabilities. The flexible four-carbon propyl chain allows for significant conformational freedom, a critical factor in its interaction with other molecules.
The molecule's physicochemical properties, predicted through computational models, are essential for anticipating its behavior in various solvents and reaction conditions.
| Property | Predicted Value | Significance |
| Topological Polar Surface Area (TPSA) | 15.3 Ų[1] | Indicates good potential for membrane permeability. |
| Rotatable Bond Count | 4[1] | High conformational flexibility. |
| Hydrogen Bond Donors | 1[1] | The secondary amine (-NH) can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | Both nitrogen atoms can accept hydrogen bonds. |
A Validated Synthetic Pathway: Reductive Amination
A robust and efficient method for synthesizing N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is through a two-step sequence involving a Michael addition followed by nitrile reduction. However, a more direct and convergent approach is the reductive amination of 3-(pyrrolidin-1-yl)propanal with methylamine. This method is often preferred in process chemistry due to its atom economy and operational simplicity.
The causality behind this choice is twofold: first, the aldehyde precursor is readily accessible via the hydroformylation of N-allylpyrrolidine. Second, reductive amination using a mild reducing agent like sodium triacetoxyborohydride (STAB) proceeds under gentle conditions, tolerates a wide range of functional groups, and minimizes side reactions, ensuring high purity of the final product.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 3-(pyrrolidin-1-yl)propanal.
-
To a stirred solution of pyrrolidine (1.0 eq) in acetonitrile at 0°C, slowly add acrolein (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours until TLC or GC analysis indicates complete consumption of the starting materials.
-
The resulting solution containing the intermediate aldehyde is used directly in the next step without purification to prevent polymerization.
-
-
Step 2: Reductive Amination.
-
Cool the aldehyde solution back to 0°C.
-
Add an aqueous solution of methylamine (40 wt. %, 1.2 eq). Stir for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 15°C. The use of STAB is critical as it is less basic and more selective than other borohydrides, preventing unwanted side reactions.
-
Stir the reaction at room temperature for 18 hours.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine as a clear liquid.
-
Structural Elucidation and Spectroscopic Analysis
The confirmation of the molecular structure is a self-validating process achieved by synthesizing data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative tool for confirming the connectivity. We expect to see:
-
A singlet integrating to 3 protons around δ 2.4 ppm, corresponding to the N-CH₃ group.
-
A multiplet integrating to 1 proton around δ 2.8-3.0 ppm for the secondary amine N-H , which is exchangeable with D₂O.
-
A series of multiplets between δ 1.7 and δ 2.7 ppm representing the 12 protons of the three methylene groups on the propyl chain and the four methylene groups on the pyrrolidine ring. The signals for the CH₂ groups adjacent to the nitrogen atoms will be shifted further downfield.
-
-
¹³C NMR: The carbon spectrum should display 6 unique signals (due to symmetry in the pyrrolidine ring), confirming the carbon backbone:
-
A signal around δ 36 ppm for the N-CH₃ carbon.
-
Four signals for the propyl chain carbons.
-
Two signals for the carbons of the pyrrolidine ring.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): This technique provides the molecular weight and key fragmentation patterns.
-
Molecular Ion (M⁺): A peak is expected at m/z = 142, corresponding to the molecular weight of the compound.
-
Key Fragments: A prominent fragment at m/z = 70 is anticipated, resulting from alpha-cleavage and loss of the aminopropyl chain, leaving the stable N-methylenepyrrolidinium cation. Another significant fragment at m/z = 44 arises from cleavage of the C-C bond beta to the secondary amine.
-
Infrared (IR) Spectroscopy
-
The IR spectrum confirms the presence of key functional groups. Characteristic absorption bands include:
-
A weak to medium band around 3300 cm⁻¹ , characteristic of the N-H stretch of a secondary amine.
-
Multiple sharp bands between 2960-2780 cm⁻¹ , corresponding to the C-H stretching of the aliphatic CH₂, and CH₃ groups. The bands below 2800 cm⁻¹ are characteristic of C-H bonds adjacent to a tertiary nitrogen (Bohlmann bands)[3].
-
A band in the 1150-1050 cm⁻¹ region for the C-N stretching vibrations.
-
Analytical Protocols for Quality Control
Ensuring the purity and identity of the synthesized compound is paramount. Gas chromatography and HPLC-MS are standard, field-proven methods for this purpose.
Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol provides a reliable method to determine the purity of the final product as a percentage of the total integrated peak area.
-
System: Agilent 8850 GC or equivalent, equipped with an FID detector[4].
-
Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split mode (50:1), 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: FID at 280°C.
-
Sample Preparation: Prepare a solution of the amine at ~1 mg/mL in methanol.
-
Analysis: Inject 1 µL. The purity is calculated as (Peak Area of Product / Total Peak Area) x 100%.
Identity Confirmation by HPLC-MS/MS
This method provides definitive structural confirmation by matching the retention time and mass-to-charge ratio with a reference standard. It is particularly useful for detecting trace-level impurities[5].
-
System: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: ESI in positive ion mode.
-
Scan Mode: Monitor for the protonated molecule [M+H]⁺ at m/z = 143.
-
Confirmation: Use Multiple Reaction Monitoring (MRM) to monitor specific parent→daughter ion transitions for unambiguous identification.
Conclusion
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a structurally well-defined diamine whose synthesis and characterization rely on established and validated chemical principles. This guide has outlined a logical synthetic strategy via reductive amination and detailed the spectroscopic and chromatographic protocols necessary for its unequivocal structural elucidation and quality control. The provided methodologies form a self-validating system, where the predicted spectroscopic outcomes serve as the benchmark for confirming the success of the synthesis. This comprehensive approach ensures that researchers and drug development professionals can produce and verify this valuable chemical intermediate with high confidence and purity.
References
-
Tirzepatide - Wikipedia. Wikipedia. Available at: [Link].
-
N-methyl propyl amine, 627-35-0 - The Good Scents Company. The Good Scents Company. Available at: [Link].
-
N-[(1-methylpyrrolidin-3-yl)methyl]propan-1-amine - PubChem. National Institutes of Health. Available at: [Link].
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-7. Available at: [Link].
- Preparation method of 1-methyl-3-pyrrolidinol - Google Patents. Google Patents.
-
Fausett, A. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies, Inc. Available at: [Link].
-
Trinh, H. T. T., et al. (2016). IR spectroscopy of N-methylpyrrolidine product in current work. ResearchGate. Available at: [Link].
- Separation method of organic amine impurity in N-methyl pyrrolidinone - Google Patents. Google Patents.
-
N-methyl-2-pyrrolidone - PubChem. National Institutes of Health. Available at: [Link].
-
Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. ResearchGate. Available at: [Link].
-
Method of Analysis N–methyl–2-pyrrolidone - FDA. U.S. Food and Drug Administration. Available at: [Link].
-
Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. National Institutes of Health. Available at: [Link].
Sources
An In-depth Technical Guide to the Spectral Analysis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Introduction
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine containing both a secondary and a tertiary amine. Its structure presents a unique spectral fingerprint that can be fully elucidated through a combination of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected spectral characteristics of this molecule and outlines the methodologies for acquiring and interpreting the corresponding data. The content herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a framework for the structural verification of this and similar aliphatic amines.
The molecule has a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and quality control in various applications.
Molecular Structure
The structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is fundamental to understanding its spectral behavior. It consists of a propyl chain linking a secondary N-methylamine to a tertiary pyrrolidine ring.
Caption: Chemical structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show seven distinct signals. The chemical shifts are influenced by the proximity of the electronegative nitrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH-H | ~1.5 - 2.5 | Broad Singlet | 1H |
| -N-CH₃ | ~2.2 - 2.4 | Singlet | 3H |
| -NH-CH₂ - | ~2.6 - 2.8 | Triplet | 2H |
| -CH₂ -CH₂-CH₂- | ~1.6 - 1.8 | Quintet | 2H |
| -CH₂-CH₂ -N(pyrrolidine) | ~2.4 - 2.6 | Triplet | 2H |
| Pyrrolidine -N-CH₂ - | ~2.4 - 2.6 | Triplet | 4H |
| Pyrrolidine -CH₂-CH₂ - | ~1.7 - 1.9 | Multiplet | 4H |
-
Causality of Predictions: Protons on carbons adjacent to nitrogen atoms are deshielded and thus appear at a lower field (higher ppm value).[1][2] The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. The multiplicity of the signals is predicted based on the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six unique carbon signals, as two pairs of carbons in the pyrrolidine ring are chemically equivalent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -N-C H₃ | ~35 - 40 |
| -NH-C H₂- | ~48 - 52 |
| -C H₂-CH₂-CH₂- | ~28 - 32 |
| -CH₂-C H₂-N(pyrrolidine) | ~55 - 60 |
| Pyrrolidine -N-C H₂- | ~53 - 58 |
| Pyrrolidine -CH₂-C H₂- | ~22 - 26 |
-
Causality of Predictions: Carbons directly bonded to nitrogen are deshielded and appear in the 35-60 ppm range.[3][4] The chemical shifts are estimated based on typical values for aliphatic amines and substituted pyrrolidines.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducible and accurate results.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a clean, dry NMR tube. CDCl₃ is a common choice for small organic molecules.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup and Calibration:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Calibrate the spectrometer using the known solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H NMR, δ ~77.16 ppm for ¹³C NMR).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Co-add 1024 or more scans to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Experimental workflow for NMR analysis.
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine contains a secondary amine (N-H bond) and a tertiary amine, along with C-H and C-N bonds, all of which have characteristic absorption frequencies.
Predicted FT-IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Functional Group |
| N-H Stretch | ~3350 - 3310 | Weak to Medium | Secondary Amine |
| C-H Stretch (sp³) | ~2960 - 2850 | Strong | Alkanes |
| N-H Bend | Not typically observed for secondary amines | - | Secondary Amine |
| C-N Stretch | ~1250 - 1020 | Medium to Weak | Aliphatic Amines |
| N-H Wag | ~910 - 665 | Broad, Strong | Secondary Amine |
-
Causality of Predictions: The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively weak band in the 3350-3310 cm⁻¹ region.[5] Tertiary amines do not have an N-H bond and therefore do not show a band in this region. The C-H stretching of the alkyl groups will result in strong absorptions just below 3000 cm⁻¹. The C-N stretching vibrations for aliphatic amines are found in the fingerprint region between 1250 and 1020 cm⁻¹.[5]
Experimental Protocol for FT-IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation (Neat Liquid):
-
Ensure the diamond ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a single drop of the neat liquid sample of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine directly onto the ATR crystal.
-
-
Data Acquisition:
-
Use an FT-IR spectrometer with a resolution of 4 cm⁻¹.
-
Collect the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform an ATR correction if necessary, although for routine identification, this is often not required.
-
Label the significant peaks in the spectrum.
-
Caption: Experimental workflow for FT-IR analysis.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. The presence of two nitrogen atoms in N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine will result in an even molecular weight, consistent with the nitrogen rule.
Predicted Mass Spectrum and Fragmentation Pattern
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions resulting from cleavage adjacent to the nitrogen atoms (alpha-cleavage).
| Ion | Predicted m/z | Description |
| [M]⁺ | 142 | Molecular Ion |
| [M - CH₃]⁺ | 127 | Loss of a methyl group from the secondary amine |
| [C₅H₁₀N]⁺ | 84 | Alpha-cleavage at the pyrrolidine ring |
| [C₃H₇N]⁺ | 57 | Alpha-cleavage at the secondary amine |
| [C₂H₅N]⁺ | 43 | Further fragmentation |
-
Causality of Predictions: For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7] This results in the formation of a stable, nitrogen-containing cation. The most abundant fragment ions are typically those formed through the loss of the largest alkyl radical.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction:
-
For a volatile liquid like N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
-
If using GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.
-
-
Ionization:
-
Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that are comparable to library spectra.
-
-
Mass Analysis:
-
Use a quadrupole or time-of-flight (TOF) mass analyzer.
-
Scan a mass range of m/z 30 to 300 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the acquired spectrum with a spectral library (if available) for confirmation.
-
Caption: Experimental workflow for Mass Spectrometry analysis.
Conclusion
The comprehensive spectral analysis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine through NMR, FT-IR, and Mass Spectrometry provides a robust framework for its unequivocal structural identification. The predicted spectral data, based on established principles of chemical spectroscopy, align with the known functional groups and atomic connectivity of the molecule. By following the detailed experimental protocols, researchers can generate high-quality data to confirm the identity and purity of this compound, ensuring its suitability for further research and development applications.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
-
Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting functional groups. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Biological Activity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. While direct pharmacological data for this specific molecule is not extensively published, its structural features—namely the pyrrolidine ring and a methylamine moiety—are common pharmacophores in centrally active agents. The five-membered pyrrolidine ring is a versatile scaffold widely utilized by medicinal chemists to develop compounds for treating human diseases.[1][2] This guide, therefore, puts forth a scientifically-grounded, hypothetical investigation into its potential as a modulator of monoaminergic systems. We will delve into the rationale and detailed methodologies for characterizing its interaction with monoamine transporters and monoamine oxidase enzymes, as well as its potential effects on locomotor activity in vivo. This document is intended to serve as a roadmap for researchers seeking to elucidate the pharmacological profile of this and structurally related compounds.
Introduction and Rationale for Investigation
The Pyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its ability to confer favorable physicochemical properties and three-dimensional complexity to molecules, which can lead to enhanced target selectivity and biological activity.[1][2] Its non-planar structure allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings.[1][2] Numerous FDA-approved drugs across various therapeutic areas contain a pyrrolidine moiety, highlighting its importance in drug design.
Structural Features of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and Hypothesized Biological Targets
The chemical structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (C8H18N2)[3] suggests a potential interaction with monoaminergic systems. Monoamine reuptake inhibitors, which are used to treat a variety of neurological and psychiatric disorders, often feature an amine group and a lipophilic moiety.[4][5] These inhibitors work by blocking the action of transporters for key neurotransmitters like dopamine, norepinephrine, and serotonin, thereby increasing their concentration in the synaptic cleft.[4]
Given these structural parallels, we hypothesize that N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine may exhibit activity as a:
-
Monoamine Reuptake Inhibitor: Potentially inhibiting the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).
-
Monoamine Oxidase (MAO) Inhibitor: The amine functional groups could also interact with MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.
This guide will outline the experimental procedures to test these hypotheses.
In Vitro Characterization: Probing the Monoaminergic Profile
To determine the interaction of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine with the monoaminergic system, a series of in vitro assays are essential.
Monoamine Transporter Binding Affinity
A primary step in characterizing a novel compound is to determine its binding affinity for the hypothesized targets. A radioligand binding assay is a robust method for this purpose.
This assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
-
Preparation of Cell Membranes:
-
Utilize HEK293 cells stably transfected with human DAT, NET, or SERT.[6]
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-WIN 35,428 for DAT, [3H]-nisoxetine for NET, or [3H]-citalopram for SERT).[1][6][7]
-
Add increasing concentrations of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
-
For the determination of non-specific binding, add a high concentration of a known, potent inhibitor for each respective transporter.
-
Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.[6]
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Monoamine Transporter Binding Affinity
| Target Transporter | Radioligand | Non-specific Ligand | IC50 (nM) | Ki (nM) |
| DAT | [3H]-WIN 35,428 | GBR 12909 | ||
| NET | [3H]-nisoxetine | Desipramine | ||
| SERT | [3H]-citalopram | Fluoxetine |
Monoamine Oxidase (MAO) Inhibition Assay
To investigate the potential of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine to inhibit MAO enzymes, a fluorometric assay can be employed.
This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate. The inhibition of this reaction by the test compound is quantified.[8]
-
Enzyme and Substrate Preparation:
-
Inhibition Assay:
-
In a 96-well black plate, add the MAO-A or MAO-B enzyme to the appropriate wells.
-
Add increasing concentrations of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
-
Include wells with the specific MAO-A and MAO-B inhibitors as positive controls.
-
Pre-incubate the plate to allow the test compound and inhibitors to interact with the enzymes.[11]
-
-
Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate and a detection reagent containing horseradish peroxidase and a fluorogenic substrate (e.g., Amplex Red or a similar dye).[12]
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a specified duration.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition at each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Data Presentation: MAO Inhibition Profile
| MAO Isoform | Positive Control | IC50 (µM) |
| MAO-A | Clorgyline | |
| MAO-B | Selegiline |
In Vivo Assessment: Elucidating CNS Effects
Following in vitro characterization, it is crucial to assess the effects of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in a living organism to understand its potential physiological and behavioral impact.
Locomotor Activity Assay
The open field test is a widely used behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.[2][13]
Changes in locomotor activity can indicate stimulant or sedative effects of a compound. An increase in horizontal and vertical activity may suggest a stimulant effect, potentially mediated by increased dopaminergic or noradrenergic signaling. Conversely, a decrease in activity could indicate sedative properties.
-
Animal Acclimation:
-
Drug Administration:
-
Dissolve N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in a suitable vehicle (e.g., saline).
-
Administer the compound to the mice via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Include a vehicle control group that receives only the vehicle.
-
-
Open Field Test:
-
Data Collection and Analysis:
-
The software will automatically record several parameters, including:
-
Horizontal Activity: Total distance traveled.
-
Vertical Activity: Number of rearing events.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control group.[15]
-
Data Presentation: Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Time in Center (s) |
| Vehicle | - | |||
| Compound X | 1 | |||
| Compound X | 3 | |||
| Compound X | 10 |
Visualization of Experimental Workflows
Diagram: In Vitro Characterization Workflow
Caption: Workflow for the in vitro characterization of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
Diagram: In Vivo Locomotor Activity Workflow
Caption: Workflow for the in vivo assessment of locomotor activity.
Conclusion and Future Directions
This technical guide has outlined a systematic approach for the initial characterization of the biological activity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. The proposed in vitro and in vivo experiments will provide crucial data on its potential interactions with monoaminergic systems and its effects on central nervous system function.
Should the results of these studies indicate significant activity, further investigations would be warranted. These could include:
-
Functional Uptake Assays: To determine if the compound is a substrate or a blocker of the monoamine transporters.
-
In Vivo Microdialysis: To measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.
-
A broader panel of behavioral assays: To assess potential antidepressant, anxiolytic, or reinforcing properties.
By following the methodologies detailed in this guide, researchers can build a comprehensive pharmacological profile of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, contributing to a deeper understanding of the structure-activity relationships of pyrrolidine-based compounds and potentially identifying novel therapeutic leads.
References
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]
-
Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. (2014). PubMed Central. [Link]
-
Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022). Frontiers in Behavioral Neuroscience. [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). MDPI. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]
-
Reliability and validity of free software for the analysis of locomotor activity in mice. (2020). NIH. [Link]
-
Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (2016). PubMed Central. [Link]
-
Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. (2011). PubMed Central. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PubMed Central. [Link]
-
Analysis of locomotor activity in mice after experimental stroke using MouseMove. (2020). ResearchGate. [Link]
-
Monoamine reuptake inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Study of Locomotor Activity & Exploration. (n.d.). Hugo Sachs Elektronik. [Link]
-
Baicalin Alleviates Chronic Restraint Stress-Induced Depression-like Behavior by Suppressing ROS/H2O2 Generation via a BDNF-Associated Mechanism in Mice. (2024). MDPI. [Link]
-
Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. [Link]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience. [Link]
-
The potential role of SGLT2 inhibitors in the treatment of depression. (2024). Dove Medical Press. [Link]
-
What are Monoamine reuptake inhibitor and how do they work?. (2024). Patsnap Synapse. [Link]
-
Locomotor Activity and Exploration. (n.d.). Data Sciences International. [Link]
-
Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib. (2024). bioRxiv. [Link]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). PubMed Central. [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. [Link]
-
Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (2014). PubMed Central. [Link]
-
SERT and DAT binding site and uptake analysis. (n.d.). ResearchGate. [Link]
-
Quipazine. (2024). Wikipedia. [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2022). MDPI. [Link]
-
Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022). PubMed Central. [Link]
-
Tirzepatide. (2024). Wikipedia. [Link]
-
Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. (2024). PubMed. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (2014). PubMed Central. [Link]
-
Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. (2024). bioRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 5. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.co.jp [abcam.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Locomotor Activity and Exploration [datasci.com]
- 13. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 15. Reliability and validity of free software for the analysis of locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical physicochemical properties of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, specifically focusing on its solubility and stability. For researchers, scientists, and professionals in drug development, a thorough understanding of these parameters is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This document is structured to provide not just data, but a foundational understanding of the causality behind the experimental design and interpretation of results, reflecting field-proven insights and ensuring scientific integrity.
Introduction: The Significance of Solubility and Stability in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability of a drug, influencing its absorption and, consequently, its therapeutic effect. A poorly soluble compound may never reach the systemic circulation in sufficient concentrations to be effective, regardless of its potency at the molecular level.
Stability, the ability of a compound to resist chemical degradation, is equally crucial. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. Therefore, a comprehensive understanding and characterization of a compound's solubility and stability profile are non-negotiable prerequisites for successful drug development. This guide focuses on N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a molecule of interest in various research and development pipelines.
Physicochemical Properties of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility and stability characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| IUPAC Name | N-methyl-3-pyrrolidin-1-ylpropan-1-amine | [1] |
| Topological Polar Surface Area | 15.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
These properties suggest that N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a relatively small molecule with the potential for hydrogen bonding, which will influence its solubility in polar solvents.
Solubility Profile: A Multi-Solvent Approach
The solubility of a compound is not a single value but rather a profile that varies with the solvent system. For pharmaceutical development, assessing solubility in a range of solvents, from aqueous buffers to organic solvents, is critical for formulation design and predicting in vivo behavior.
Theoretical Considerations
The "like dissolves like" principle is a fundamental concept in solubility. The presence of two amine groups and a relatively short alkyl chain in N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine suggests good solubility in polar protic solvents like water and alcohols, where hydrogen bonding can occur. Its solubility in non-polar organic solvents is expected to be lower.
Experimental Determination of Solubility
A robust determination of solubility requires a systematic experimental approach. The following protocol outlines a standard procedure for determining the equilibrium solubility of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in various solvents.
Experimental Protocol: Equilibrium Solubility Determination
-
Solvent Selection: A panel of solvents should be chosen to represent a range of polarities, including:
-
Purified Water (pH 7.4 buffer)
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile
-
Dichloromethane
-
-
Sample Preparation: Add an excess amount of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.4) | 25 | To be determined |
| Water (pH 7.4) | 37 | To be determined |
| Ethanol | 25 | To be determined |
| Methanol | 25 | To be determined |
| DMSO | 25 | To be determined |
| Acetonitrile | 25 | To be determined |
| Dichloromethane | 25 | To be determined |
Note: The actual solubility values need to be determined experimentally.
Causality Behind Experimental Choices
-
Why equilibrium solubility? It represents the true thermodynamic solubility, which is a critical parameter for biopharmaceutical classification and predicting oral absorption.
-
Why multiple solvents? It provides a comprehensive picture of the compound's behavior in different environments, aiding in the selection of appropriate solvents for formulation, and providing insights into its potential for precipitation upon dilution.
-
Why 25 °C and 37 °C? 25 °C represents standard laboratory conditions, while 37 °C mimics physiological temperature.
Stability Assessment: A Forced Degradation Approach
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and products.
Logical Framework for Stability Testing
The following diagram illustrates the logical workflow for a comprehensive stability assessment of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
Caption: Workflow for Forced Degradation and Stability Assessment.
Experimental Protocols for Forced Degradation
The following protocols are designed to be self-validating by including control samples and employing a stability-indicating analytical method.
4.2.1. Hydrolytic Stability
-
Protocol:
-
Prepare solutions of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and analyze it using the stability-indicating HPLC method.
-
A control sample stored at 4 °C should be analyzed concurrently.
-
-
Causality: Amines can be susceptible to degradation in both acidic and basic conditions. This study identifies pH-dependent degradation pathways.
4.2.2. Oxidative Stability
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent (e.g., water or methanol).
-
Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubate the solution at room temperature for a defined period, monitoring for degradation.
-
Analyze samples at various time points using the stability-indicating method.
-
-
Causality: The amine functional groups in the molecule are potentially susceptible to oxidation.[3] This study assesses this vulnerability.
4.2.3. Thermal Stability
-
Protocol:
-
Place the solid compound in a controlled temperature oven (e.g., 80 °C).
-
At specified time intervals, remove a sample, dissolve it in a suitable solvent, and analyze it.
-
A control sample should be kept at the recommended storage condition.
-
-
Causality: This test evaluates the intrinsic thermal stability of the molecule in the solid state, which is crucial for determining appropriate storage conditions.
4.2.4. Photostability
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4][5]
-
A dark control sample, wrapped in aluminum foil, should be placed alongside the exposed sample to differentiate between light-induced and thermal degradation.
-
Analyze the samples after a defined exposure period.
-
-
Causality: Light exposure can induce photochemical reactions, leading to degradation. This study is a regulatory requirement and informs packaging decisions.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated analytical method that can separate the parent compound from its degradation products.
4.3.1. Method Development Strategy
A reversed-phase HPLC method with UV and/or MS detection is a common and effective choice. The development process involves optimizing the column, mobile phase composition, gradient, and detector settings to achieve adequate resolution between all peaks. An LC-MS method can be particularly powerful for identifying unknown degradation products by providing mass information.[6][7]
Diagram: Stability-Indicating HPLC Method Development
Caption: A systematic approach to developing a stability-indicating HPLC method.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the characterization of the solubility and stability of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. The provided protocols are designed to be robust and scientifically sound, enabling researchers and drug development professionals to generate the critical data needed for informed decision-making.
The experimental determination of the solubility and stability profiles will provide invaluable insights into the compound's behavior, guiding formulation strategies, defining storage conditions, and ensuring the development of a safe and effective therapeutic product. Further characterization of any identified degradation products using advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy will be essential for a complete understanding of the compound's stability.
References
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-3-phenylpropan-1-amine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). N-[(1-methylpyrrolidin-3-yl)methyl]propan-1-amine. PubChem. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
-
PubMed. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. [Link]
-
PubMed Central. (2000). Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Exploration of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: A Guide for Drug Discovery Professionals
Abstract
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine featuring a pyrrolidine ring and a secondary amine connected by a propyl linker. While its direct therapeutic applications are not extensively documented, its structural motifs are prevalent in a variety of biologically active compounds, suggesting its potential as a valuable scaffold in drug discovery. This technical guide provides a comprehensive theoretical framework for the study of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, outlining key computational methodologies to elucidate its physicochemical properties, conformational landscape, and potential as a building block for novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage in silico techniques for the rational design of new chemical entities.
Introduction: The Structural Significance of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, with the Chemical Abstracts Service (CAS) number 99114-68-8, possesses a molecular formula of C8H18N2 and a molecular weight of 142.24 g/mol .[1][2] Its structure is characterized by a saturated five-membered pyrrolidine ring, a flexible propyl chain, and a secondary N-methyl amine. This combination of features imparts specific physicochemical properties that are of interest in medicinal chemistry. The pyrrolidine ring is a common scaffold in numerous pharmaceuticals due to its ability to introduce conformational rigidity and serve as a key interaction moiety with biological targets.[3] The presence of two nitrogen atoms, one tertiary within the pyrrolidine ring and one secondary in the side chain, provides basic centers that can be protonated at physiological pH, influencing solubility, membrane permeability, and receptor interactions.
The flexible propyl linker, with four rotatable bonds, allows the molecule to adopt various conformations, which is a critical aspect in its interaction with biological macromolecules.[2] Understanding the preferred conformations and the energy barriers between them is paramount for predicting its binding modes to target proteins. Derivatives of similar structures, such as those with a propylamine backbone, have been explored as H1-antagonists, highlighting the potential of this chemical class in drug development.[4]
This guide will delve into the theoretical methodologies that can be employed to comprehensively characterize N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, providing a roadmap for its virtual screening and optimization in drug discovery campaigns.
Physicochemical and Structural Properties
A foundational aspect of any theoretical study is the accurate calculation of the molecule's fundamental physicochemical and structural properties. These parameters govern its behavior in biological systems and are crucial for developing predictive models.
| Property | Value | Source |
| CAS Number | 99114-68-8 | [1] |
| Molecular Formula | C8H18N2 | [1][2] |
| Molecular Weight | 142.24 g/mol | [1][2] |
| IUPAC Name | N-methyl-3-(pyrrolidin-1-yl)propan-1-amine | [2] |
| Rotatable Bond Count | 4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Topological Polar Surface Area | 15.3 Ų | [2] |
These properties suggest that N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine has good oral bioavailability potential according to Lipinski's rule of five. The single hydrogen bond donor and the relatively low polar surface area indicate favorable membrane permeability characteristics.
Theoretical Methodologies: A Step-by-Step Guide
To gain a deeper understanding of the structure-activity relationships of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and its derivatives, a multi-faceted computational approach is recommended. The following section outlines a detailed workflow for such a theoretical investigation.
Conformational Analysis
The flexibility of the propyl chain necessitates a thorough conformational analysis to identify low-energy conformers that are likely to be biologically relevant.
Protocol for Conformational Search:
-
Initial Structure Generation: Generate a 3D structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine using a molecular builder.
-
Force Field Selection: Employ a suitable molecular mechanics force field, such as MMFF94 or OPLS3e, for an initial broad conformational search.
-
Search Algorithm: Utilize a systematic or stochastic conformational search algorithm. A common approach is the low-mode conformational search, which is efficient at exploring the conformational space of flexible molecules.
-
Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local minimum on the potential energy surface.
-
Clustering and Selection: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and select the lowest energy, unique conformers for further analysis.
Quantum Mechanical Calculations
For a more accurate description of the electronic structure and properties, quantum mechanical (QM) calculations are essential.
Protocol for QM Calculations:
-
Level of Theory and Basis Set Selection: For geometry optimization and frequency calculations of the selected low-energy conformers, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) provides a good balance of accuracy and computational cost.
-
Geometry Optimization: Perform full geometry optimization of the selected conformers from the conformational search.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies). This analysis also provides the zero-point vibrational energy.
-
Calculation of Molecular Properties: From the optimized geometries, calculate key electronic properties such as:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electron-donating/accepting capabilities.
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and intramolecular interactions.
-
Caption: A typical workflow for the theoretical study of a flexible molecule.
Predicted Molecular Properties and Reactivity
Based on the proposed theoretical framework, we can anticipate the following key findings for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
Molecular Electrostatic Potential (MEP)
The MEP surface would likely reveal two main regions of negative electrostatic potential corresponding to the lone pairs of electrons on the two nitrogen atoms. The nitrogen in the pyrrolidine ring is expected to have a slightly more negative potential due to the electron-donating effect of the adjacent alkyl groups. The hydrogen atom on the secondary amine will represent a region of positive electrostatic potential, making it a potential hydrogen bond donor.
Caption: Predicted MEP regions of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO is expected to be localized primarily on the nitrogen atoms, reflecting their electron-donating character. The LUMO, on the other hand, is likely to be distributed more across the carbon backbone. The energy gap between the HOMO and LUMO will provide an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Implications for Drug Discovery and Future Directions
The theoretical studies outlined in this guide provide a robust framework for understanding the intrinsic properties of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. This knowledge is instrumental for its application in drug discovery in several ways:
-
Scaffold Hopping and Analogue Design: By understanding the preferred conformations and electronic properties of the core scaffold, medicinal chemists can design novel analogues with improved potency, selectivity, and pharmacokinetic profiles.
-
Pharmacophore Modeling: The identified low-energy conformers and key interaction points (hydrogen bond donors/acceptors, charged centers) can be used to develop pharmacophore models for virtual screening of compound libraries to identify new hits.
-
Structure-Based Drug Design: The optimized 3D structure of the molecule can be used for molecular docking studies into the binding sites of target proteins. This can help in predicting binding affinities and guiding the design of more potent inhibitors. The pyrrolidine moiety, for instance, is a key feature in many compounds targeting various receptors.[3] For example, derivatives of pyrrolidine have been investigated as histamine H3 receptor antagonists.[5]
Future theoretical work could involve molecular dynamics simulations to study the behavior of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in a solvated environment and its interactions with model membranes. Furthermore, exploring its potential as a precursor for the synthesis of more complex molecules, such as Schiff bases which have shown interesting applications, could be a fruitful area of investigation.[6]
Conclusion
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine represents a simple yet versatile chemical entity with significant potential in drug discovery. The application of the theoretical and computational methodologies detailed in this guide can unlock a deeper understanding of its molecular properties, guiding the rational design of novel and effective therapeutic agents. By integrating these in silico approaches early in the drug discovery pipeline, researchers can accelerate the identification and optimization of lead compounds, ultimately contributing to the development of new medicines.
References
-
N-methyl propyl amine, 627-35-0 - The Good Scents Company. (n.d.). Retrieved from [Link]
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents. (n.d.).
-
Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine - ResearchGate. (n.d.). Retrieved from [Link]
-
N-[(1-methylpyrrolidin-3-yl)methyl]propan-1-amine - PubChem. (n.d.). Retrieved from [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(21), 6643.
-
1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Integrated Experimental and Computational Study of a Novel Schiff Base (E)-N-(1-Methylpyrrolidin-2-ylidene)-3-morpholinopropan-1-amine as a Potent Inhibitor for Low-Carbon Steel Corrosion in Sulfuric Acid Medium | ACS Omega - ACS Publications. (n.d.). Retrieved from [Link]
-
Propylamine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
- Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed. (2011). Bioorganic & Medicinal Chemistry Letters, 21(19), 5689–5692.
-
Monoamino propylamine derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. (n.d.). Retrieved from [Link]
-
Tirzepatide - Wikipedia. (n.d.). Retrieved from [Link]
-
3-(Pyrrolidin-1-yl)propan-1-amine - Oakwood Chemical. (n.d.). Retrieved from [Link]
-
3-(pyrrolidin-1-yl)propan-1-amine (23159-07-1) - Chemchart. (n.d.). Retrieved from [Link]
Sources
- 1. N-Methyl-3-(1-pyrrolidinyl)-1-propanamine synthesis - chemicalbook [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrrolidine nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in natural alkaloids and its role as a versatile scaffold in the design of novel therapeutics.[1] Its non-planar, sp³-hybridized structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug discovery. This guide focuses on a specific, yet important, derivative: N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. This diamine serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical landscape. This document provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, offering a critical resource for researchers engaged in organic synthesis and drug development.
Section 1: Chemical Identity and Nomenclature
Clarity in chemical communication is paramount. N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is identified by several names and chemical identifiers, which are crucial for accurate database searches and procurement.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine[2] |
| CAS Number | 99114-68-8[2] |
| Molecular Formula | C₈H₁₈N₂[2] |
| Molecular Weight | 142.24 g/mol |
| InChI | InChI=1S/C8H18N2/c1-9-5-4-8-10-6-2-3-7-10/h9H,2-8H2,1H3[2] |
| InChIKey | PBKBNZLWSVHLAG-UHFFFAOYSA-N[2] |
| Canonical SMILES | CNCCCC1CCNCC1 |
Synonyms and Alternative Names:
To ensure a comprehensive literature and database search, researchers should be aware of the following alternative names for this compound:
-
1-(3-(Methylamino)propyl)pyrrolidine
-
N¹-Methyl-N³-pyrrolidin-1-ylpropane-1,3-diamine
-
3-(Pyrrolidin-1-yl)-N-methylpropan-1-amine
Section 2: Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of a compound is fundamental to its application in research and development. These properties dictate handling, storage, reaction conditions, and analytical characterization.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 200.316 °C at 760 mmHg | [2] |
| Flash Point | 70.439 °C | [2] |
| Density | 0.894 g/cm³ | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Topological Polar Surface Area | 15.3 Ų | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group, the propyl chain methylene groups, and the pyrrolidine ring methylene groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the N-methyl carbon, the three carbons of the propyl chain, and the two unique carbons of the pyrrolidine ring.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-N stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.
Section 3: Synthesis and Methodologies
The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry. While a specific, detailed protocol for the direct synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine was not found in the immediate search results, a plausible synthetic route can be conceptualized based on known chemical transformations. A common approach involves the reaction of a suitable amine with a dihaloalkane.
A potential synthetic pathway is visualized in the workflow diagram below. This proposed synthesis leverages the nucleophilicity of both the pyrrolidine nitrogen and the methylamine nitrogen.
Caption: Proposed two-step synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
Conceptual Experimental Protocol:
This protocol is a conceptualization based on standard organic synthesis techniques for similar amines.
Step 1: Synthesis of 1-(3-bromopropyl)pyrrolidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine in a suitable aprotic solvent such as acetonitrile or THF.
-
Addition of Reagents: To this solution, add a base (e.g., potassium carbonate) to neutralize the hydrobromic acid formed during the reaction. Subsequently, add 1,3-dibromopropane dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Reaction Setup: Dissolve the purified 1-(3-bromopropyl)pyrrolidine in a suitable solvent in a pressure vessel.
-
Addition of Amine: Add an excess of methylamine (as a solution in a solvent like ethanol or as a gas) to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat it. The reaction progress should be monitored by GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess methylamine and solvent. The final product can be purified by vacuum distillation.
Section 4: Applications in Research and Drug Development
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The pyrrolidine ring is a key structural motif in many FDA-approved drugs.[1]
Role as a Synthetic Building Block:
The primary application of this compound is as a bifunctional building block. The presence of two distinct amine groups—a tertiary amine within the pyrrolidine ring and a secondary methylamino group—allows for sequential and selective chemical modifications. This makes it an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.
Derivatives of this scaffold have been investigated for a range of biological activities. For instance, a related compound, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, has been identified as a key intermediate in the preparation of premafloxacin, an antibiotic developed for veterinary use.[3] This highlights the utility of such pyrrolidine-containing diamines in the synthesis of antibacterial agents.[3]
Furthermore, the structural motif of a substituted pyrrolidine connected to another nitrogenous group is found in compounds targeting the central nervous system. For example, derivatives of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine have been characterized as high-affinity antagonists for κ-opioid receptors, with potential applications in treating depression and addiction.[4] While not the exact same molecule, this demonstrates the pharmacological relevance of the pyrrolidine-amine linkage.
The general class of diamines is also important in various industrial and pharmaceutical applications, often serving as chelating agents or precursors to polymers and other complex molecules.[5]
Section 5: Analytical Methods
The purity and identity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine are critical for its use in synthesis. Several analytical techniques are suitable for its characterization.
Chromatographic Methods:
-
Gas Chromatography (GC): Due to its volatility, GC is a suitable method for analyzing the purity of this compound. A Flame Ionization Detector (FID) would provide good sensitivity.[5]
-
Liquid Chromatography (LC): For less volatile derivatives or for analysis in complex matrices, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis if a chromophore is present in a derivative, or an Evaporative Light Scattering Detector) can be employed.
Spectroscopic Methods:
As mentioned in Section 2, NMR, IR, and mass spectrometry are indispensable for structural elucidation and confirmation.
Titration:
Acid-base titration can be used to determine the overall amine content, although it would not distinguish between the two amine groups.
Section 6: Safety and Handling
While a specific safety data sheet for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine was not retrieved in the searches, general precautions for handling aliphatic amines should be followed. Such compounds are typically corrosive and can cause skin and eye irritation or burns. They may also be harmful if inhaled or ingested.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Section 7: Conclusion
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its bifunctional nature, containing both a tertiary and a secondary amine, provides a platform for the creation of diverse molecular architectures. While its direct biological activity is not extensively documented, its role as a precursor to pharmacologically relevant molecules is evident from the literature on related compounds. A thorough understanding of its chemical properties, a robust synthetic strategy, and appropriate analytical and safety protocols are essential for its effective utilization in research and development.
References
-
Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Available from: [Link].
-
Grimster, N. P., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(21), 9344-9363. Available from: [Link].
-
PubChem. N-[(1-methylpyrrolidin-3-yl)methyl]propan-1-amine. National Center for Biotechnology Information. Available from: [Link].
-
Vitas Analytical Services. Purity of Ethylene Diamine by GC-FID. Available from: [Link].
-
Butini, J. A. W., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(15), 3467. Available from: [Link].
-
Grimsey, P., et al. (2013). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. The Journal of Pharmacology and Experimental Therapeutics, 347(1), 107-118. Available from: [Link].
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: A Comprehensive Guide to Purity and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine building block whose structural motifs are of significant interest in medicinal chemistry and materials science. As with any high-value chemical intermediate, particularly those intended for pharmaceutical development, a rigorous and unambiguous confirmation of its identity and purity is paramount. The absence of comprehensive public monographs necessitates a first-principles approach to analytical strategy. This guide presents a holistic framework for the characterization and purity assessment of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, grounded in orthogonal analytical techniques. We will explore the causality behind methodological choices, establish self-validating experimental systems, and provide actionable protocols for researchers in process development and quality control.
Introduction and Physicochemical Profile
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS No. 99114-68-8) is a saturated aliphatic amine containing both a secondary and a tertiary amine within its structure. This dual functionality makes it a versatile intermediate. For instance, related structures are key intermediates in the synthesis of antibiotics, highlighting the potential pharmaceutical relevance of this compound class[1]. The efficacy and safety of any downstream active pharmaceutical ingredient (API) are directly dependent on the purity of such starting materials. Therefore, a robust analytical control strategy is not merely a procedural requirement but a foundational pillar of quality.
The first step in any analytical endeavor is to understand the fundamental properties of the analyte.
Table 1: Physicochemical Properties of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
| Property | Value | Source |
| CAS Number | 99114-68-8 | Alfa Chemistry[2] |
| Molecular Formula | C₈H₁₈N₂ | Alfa Chemistry[2] |
| Molecular Weight | 142.24 g/mol | Alfa Chemistry[2] |
| IUPAC Name | N-methyl-3-pyrrolidin-1-ylpropan-1-amine | Alfa Chemistry[2] |
| InChIKey | PBKBNZLWSVHLAG-UHFFFAOYSA-N | Alfa Chemistry[2] |
| Topological Polar Surface Area | 15.3 Ų | Alfa Chemistry[2] |
| Hydrogen Bond Donor Count | 1 | Alfa Chemistry[2] |
| Rotatable Bond Count | 4 | Alfa Chemistry[2] |
The molecule's basicity (pKa of the secondary amine is expected to be ~10-11), lack of a significant UV chromophore, and moderate volatility are critical attributes that dictate the selection of appropriate analytical techniques.
The Impurity Profile: A Synthesis-First Approach
A priori knowledge of the synthetic route is the most powerful tool for predicting potential impurities. While multiple pathways to N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine exist, a common and logical approach would be the reductive amination of 3-(pyrrolidin-1-yl)propanal with methylamine. This pathway provides a clear line of sight to potential process-related impurities.
Caption: Figure 1: Plausible Synthesis Route and Origin of Impurities.
This mechanistic analysis allows us to anticipate the classes of impurities that must be monitored, as detailed in Table 2.
Table 2: Predicted Process-Related Impurities
| Impurity Class | Potential Species | Rationale | Recommended Primary Detection |
| Starting Materials | Pyrrolidine, Methylamine, 3-chloropropan-1-amine | Incomplete reaction | GC-MS |
| Intermediates | 3-(Pyrrolidin-1-yl)propanal | Incomplete reaction | GC-MS (as derivative) or LC-MS |
| By-products | N,N-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | Over-methylation | GC-MS, LC-MS |
| Isomers | N-[(1-Methylpyrrolidin-3-yl)methyl]propan-1-amine | Use of isomeric starting materials | GC, LC-MS |
| Reagents | Borohydride salts, residual solvents | Carried over from reaction/workup | ICP-MS (for Boron), GC-HS |
An Orthogonal Analytical Workflow for Complete Characterization
No single analytical technique can provide a complete picture of purity and identity. A robust strategy relies on an orthogonal approach, where each technique measures a different physicochemical property of the molecule. This creates a self-validating system where results from one method corroborate another.
Caption: Figure 2: Integrated Analytical Workflow.
Chromatographic Methods for Purity Determination
Chromatography is the cornerstone of purity analysis, separating the main component from its impurities.
Gas Chromatography (GC-FID)
Expertise & Causality: For a volatile amine like this, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for quantitative purity analysis. The FID offers excellent linearity and a response that is proportional to the carbon content, allowing for reliable area percentage calculations without needing reference standards for every impurity. The primary challenge with amines is their basicity, which can lead to peak tailing on standard silica-based columns. Therefore, the choice of a base-deactivated column (e.g., a "WAX" or specialized amine column) is critical for achieving sharp, symmetrical peaks, which are essential for accurate integration.
Protocol: GC-FID Purity Assessment
-
System Preparation:
-
Install a suitable capillary column (e.g., Agilent J&W DB-CAM, 30 m x 0.32 mm, 0.5 µm).
-
Condition the column according to the manufacturer's instructions to ensure low bleed.
-
Use a base-deactivated inlet liner with glass wool.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade Methanol or Isopropanol.
-
-
Instrumental Parameters (Example):
Table 3: Recommended GC-FID Parameters
Parameter Setting Rationale Inlet Split (100:1 ratio) @ 250 °C Prevents column overloading and ensures sharp peaks. Carrier Gas Helium or Hydrogen, Constant Flow @ 2.0 mL/min Provides efficient separation.
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Separates volatile starting materials from the main peak and higher boiling by-products. | | Detector | FID @ 300 °C | High temperature prevents condensation and ensures stable signal. | | Injection Vol. | 1 µL | Standard volume for quantitative analysis. |
-
System Suitability Test (SST):
-
Trustworthiness: Before analyzing samples, inject a prepared solution five times.
-
The Relative Standard Deviation (RSD) of the main peak area must be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.9 and 1.5. This validates that the system is performing with acceptable precision and is suitable for amine analysis.
-
-
Data Analysis:
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Report any impurity greater than 0.05%.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Expertise & Causality: While GC-FID quantifies, GC-MS identifies. By coupling the GC to a mass spectrometer, each separated impurity can be fragmented and its mass spectrum compared against extensive libraries (e.g., NIST). This is the most effective way to tentatively identify unknown peaks without synthesizing standards. Electron Ionization (EI) is typically used, providing reproducible fragmentation patterns that serve as a chemical fingerprint.
Protocol: GC-MS Impurity Identification
-
System and Sample Preparation: As per the GC-FID method.
-
Instrumental Parameters: Use the same GC parameters as the FID method to ensure retention time correlation.
-
MS Source Temp: 230 °C
-
MS Quad Temp: 150 °C
-
Scan Range: 40 - 450 amu
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
-
Data Analysis:
-
For each impurity peak, obtain the mass spectrum.
-
Perform a library search to obtain a tentative identification.
-
Analyze the fragmentation pattern to confirm if it is consistent with the proposed structure (e.g., look for characteristic losses or fragments corresponding to the pyrrolidine or methylpropylamine moieties).
-
Spectroscopic Methods for Structural Elucidation and Identity
Spectroscopy provides definitive proof of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, specific resonances are expected that, in concert, can confirm the identity beyond any doubt.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄). Add a small amount of TMS as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY) on a spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) N-CH₃ ~2.4 ~36 -NH-CH₂ -CH₂- ~2.6 (t) ~50 -CH₂-CH₂ -CH₂- ~1.7 (quint) ~28 Pyrrolidine-N-CH₂ - ~2.5 (t) ~57 Pyrrolidine ring (-CH₂ -N) ~2.5 (m) ~54 Pyrrolidine ring (-CH₂ -CH₂-) ~1.8 (m) ~23 -NH - Broad, variable -
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. The spectrum is a unique fingerprint of the molecule. For this compound, we expect to see characteristic absorptions for the N-H bond of the secondary amine and the C-N bonds.
Protocol: FTIR Analysis
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an ATR-FTIR spectrometer.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation:
Table 5: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Significance ~3300 (weak, broad) N-H Stretch Confirms presence of secondary amine. 2950 - 2800 C-H Stretch Aliphatic C-H bonds. ~1460 C-H Bend Methylene scissoring. 1150 - 1050 C-N Stretch Confirms presence of amine groups.
Conclusion
The characterization and purity assessment of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine requires a multi-faceted, orthogonal analytical strategy. By combining chromatographic separation (GC-FID, GC-MS) with spectroscopic elucidation (NMR, FTIR), a complete and reliable profile of the material can be established. This guide provides the foundational principles and practical protocols necessary for scientists to implement a robust quality control system, ensuring the material is suitable for its intended use in research and development. The emphasis on understanding the synthetic pathway to predict impurities is a cornerstone of modern analytical chemistry and is critical for developing a truly self-validating and trustworthy analysis.
References
-
Title: Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC Source: Agilent Technologies Application Note URL: [Link]
-
Title: N-Methyl-3-phenylpropan-1-amine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 1-Methyl-3-pyrrolidinol Source: PubChem, National Institutes of Health URL: [Link]
-
Title: N-methyl propyl amine Source: The Good Scents Company URL: [Link]
-
Title: N-[(1-methylpyrrolidin-3-yl)methyl]propan-1-amine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 1-Methylpyrrolidine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine Source: PubMed, Journal of Organic Chemistry URL: [Link]
Sources
Methodological & Application
The Strategic Utility of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a bifunctional aliphatic diamine that serves as a highly valuable building block in organic synthesis. Its unique molecular architecture, featuring a sterically accessible primary amine and a tertiary amine embedded within a pyrrolidine ring, offers dual reactivity that can be strategically exploited. This guide provides an in-depth analysis of its primary application as a synthetic intermediate for the construction of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Furthermore, its potential as a bidentate ligand in catalysis is explored. Detailed protocols, mechanistic insights, and safety considerations are presented to enable its effective and safe utilization in a research and development setting.
Introduction: Unpacking the Molecular Value
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (Molecular Formula: C₈H₁₈N₂) is a diamine characterized by a propyl chain linking a primary methylamino group to the nitrogen atom of a pyrrolidine ring. The pyrrolidine motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] Its non-planar, three-dimensional structure is highly advantageous for exploring pharmacophore space and establishing specific interactions with biological targets.[1]
The synthetic value of this reagent lies in its bifunctionality:
-
The Primary Amine (-NHCH₃): This group serves as a potent nucleophile and a reactive handle for introducing the entire N-methyl-propyl-pyrrolidine fragment into a target molecule. It readily participates in a wide range of classical amine reactions.
-
The Pyrrolidine Nitrogen (Tertiary Amine): This nitrogen atom is a moderately hindered tertiary amine. It can function as an acid scavenger (base) within a reaction, or as a coordination site for metal ions, opening possibilities for its use as a bidentate ligand.
This dual nature allows for sequential or orthogonal functionalization, making it a versatile tool for building molecular complexity.
Core Application: A Bifunctional Intermediate for Complex Molecule Synthesis
The predominant application of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is as a synthon or building block. Its diamine structure is particularly useful for creating compounds with specific biological or chemical activities, especially in the development of pharmaceuticals and agrochemicals.[2] The primary amine is typically the key reactive site for covalent bond formation with an electrophilic partner, thereby incorporating the N-methyl-propyl-pyrrolidine moiety.
Application Note 1: Amide Bond Formation in Pharmaceutical Scaffolding
A frequent transformation in drug discovery is the formation of an amide bond, which is a stable and common linkage in bioactive molecules. N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is an ideal nucleophile for this purpose, reacting with activated carboxylic acids (like acyl chlorides or esters) or directly with carboxylic acids in the presence of coupling agents.
Causality of Experimental Choices: The choice of acylation method depends on the stability and complexity of the substrates.
-
Acyl Chlorides: Highly reactive and suitable for robust substrates. The reaction is often rapid and high-yielding but generates HCl, which must be neutralized by an external base or by the tertiary amine of the reagent itself.
-
Peptide Coupling Agents (e.g., EDC, HATU): Preferred for sensitive or complex molecules. These reagents minimize side reactions and operate under mild conditions, which is critical in late-stage pharmaceutical synthesis. An external, non-nucleophilic base like diisopropylethylamine (DIPEA) is typically added to ensure the amine nucleophile remains deprotonated and to neutralize acidic byproducts.
Experimental Protocol: Synthesis of a Model Amide via Peptide Coupling
This protocol describes a general procedure for the coupling of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine with a generic carboxylic acid (R-COOH) using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Carboxylic Acid (R-COOH)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Nucleophile Addition: Add N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, residual DMF, and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure product.
Data Presentation: Reagent Stoichiometry
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid (R-COOH) | 1.0 | Electrophile |
| N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | 1.2 | Nucleophile; slight excess ensures full conversion |
| HATU | 1.1 | Coupling agent to activate the carboxylic acid |
| DIPEA | 3.0 | Non-nucleophilic base to maintain pH and drive reaction |
Visualization: Workflow for Amide Synthesis
Caption: General workflow for HATU-mediated amide coupling.
Emerging Application: A Potential Bidentate Ligand in Catalysis
The spatial arrangement of the two nitrogen atoms in N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine allows it to act as a bidentate (two-toothed) ligand, forming a stable six-membered chelate ring with a metal center. Polydentate nitrogen ligands are fundamental in coordination chemistry and are used to stabilize and modulate the reactivity of transition metal catalysts.[3]
While specific catalytic systems employing this exact diamine are not widely documented, its structure is analogous to other successful diamine ligands used in reactions such as:
-
Palladium-catalyzed cross-coupling reactions.
-
Ruthenium-catalyzed hydrogenations.
-
Copper-catalyzed aminations.
Mechanistic Rationale: In a catalytic cycle, the diamine ligand coordinates to the metal center, influencing its electronic properties and steric environment. This coordination can:
-
Stabilize the Metal: Prevent precipitation of the metal as nanoparticles.
-
Enhance Reactivity: Increase the rate of key steps like oxidative addition or reductive elimination.
-
Influence Selectivity: The chiral nature of substituted pyrrolidines can be used to induce asymmetry in reactions, although the parent compound discussed here is achiral.
Visualization: Chelation to a Metal Center
Caption: Diagram of bidentate coordination to a metal (M).
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is not universally available, its hazards can be inferred from structurally similar aliphatic diamines like N-methyl-1,3-propanediamine.[3]
Assumed Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: May be harmful or toxic if swallowed, inhaled, or in contact with skin.
-
Flammable: Assumed to be a flammable liquid.
Handling Precautions:
-
Always handle this chemical inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.
-
Keep away from heat, sparks, and open flames.[3]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a valuable and versatile reagent in organic synthesis. Its primary utility as a bifunctional building block allows for the efficient introduction of the N-methyl-propyl-pyrrolidine scaffold, a common feature in pharmaceutically relevant molecules. While its application as a catalyst ligand is less explored, its structure suggests significant potential in this area. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for leveraging its full synthetic potential in the laboratory.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
- Richard, T. J., et al. (1995). Synthesis of [(piperidinoalkanoyl)phenyl]propionates. [Journal information not fully available in search results]
- Google Patents. (2021). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
- Google Patents. (2019). CN110590706B - Preparation method of N-methylpyrrolidine.
-
Wikipedia. (2024). Tirzepatide. Retrieved from [Link]
- Zhang, Y., et al. (2018). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 20(21), 4937-4945.
- Nguyen, T. T. L., et al. (2020). Green Organic Synthesis of N-Methylpyrrolidine. Vietnam Journal of Science and Technology, 58(5), 569-575.
- Kainz, Q. M., et al. (2020). New Strategies for the Transition-Metal-Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(4), 1844-1929.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 21(1), 1-28.
- Google Patents. (2018). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
- Jouyban, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.
- Richard, T. J., et al. (2001). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 57(7), o773-o774.
- Alonso-Marañón, F., et al. (2023). Innovative Syntheses and Reactivity of Propiolamidines. Molecules, 28(14), 5433.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis. Retrieved from [Source URL not available in search results, article cited for conceptual content]
Sources
Application Notes & Protocols: N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Pyrrolidine-Amine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with desirable pharmacological profiles is paramount. The selection of appropriate building blocks is a critical determinant of success in this endeavor. N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, with its distinct structural features, represents a highly valuable scaffold for the construction of diverse molecular architectures.
This molecule incorporates two key nitrogen-containing functional groups: a saturated N-methylpyrrolidine ring (a tertiary amine) and a primary aminopropyl chain. This unique diamine structure offers several strategic advantages for drug development professionals:
-
Dual Functionality: The primary amine serves as a versatile synthetic handle for a wide array of chemical transformations, most notably amide bond formation and reductive amination.
-
Modulation of Physicochemical Properties: The pyrrolidine moiety often imparts improved aqueous solubility and a favorable pKa profile to the final drug candidate, which can be crucial for optimizing pharmacokinetic properties such as absorption and distribution.
-
Bioisosteric Replacement: The pyrrolidine ring is a common motif in many biologically active compounds and can act as a bioisostere for other cyclic or acyclic amines, allowing for fine-tuning of receptor binding and selectivity.[1]
-
Defined Vectorial Exit: The propyl chain provides a defined spatial orientation, allowing medicinal chemists to project functionality away from a core scaffold to explore specific binding pockets within a biological target.
These application notes provide a detailed guide for researchers and scientists on the practical use of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, focusing on core synthetic protocols and the scientific rationale behind procedural choices.
Physicochemical Properties and Safe Handling
Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value | Reference |
| CAS Number | 99114-68-8 | [2] |
| Molecular Formula | C₈H₁₈N₂ | [2][3][4] |
| Molecular Weight | 142.24 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |
| Boiling Point | ~80-81 °C (for N-methylpyrrolidine) | [5] |
| Density | ~0.819 g/cm³ (for N-methylpyrrolidine) | [5] |
Safety & Handling:
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, like many alkylamines, should be handled with care in a well-ventilated fume hood.
-
Hazards: Assumed to be a flammable liquid and corrosive. Causes skin burns and serious eye damage. May be toxic if swallowed or inhaled.[6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Protocol: Amide Bond Formation
The formation of an amide bond is the most frequent reaction in medicinal chemistry.[10] The primary amine of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine serves as an excellent nucleophile for coupling with a carboxylic acid to form a stable amide linkage.
Protocol 3.1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.[]
Materials:
-
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Active Ester Formation: Stir the mixture at 0 °C for 15-20 minutes. A color change may be observed as the active ester forms.
-
Amine Addition: Add N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (1.05 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Causality and Experimental Choices (E-E-A-T):
-
Why HATU? HATU is chosen over simpler carbodiimide reagents like DCC or EDC because it is highly effective for coupling even sterically hindered amines and acids, and significantly suppresses racemization of chiral centers adjacent to the carboxylic acid.[12]
-
Why DIPEA? A non-nucleophilic base like DIPEA is crucial. It scavenges the acid formed during the reaction without competing with the primary amine as a nucleophile. Using a nucleophilic base like triethylamine could lead to unwanted side products.
-
Why 0 °C? The initial activation step is performed at 0 °C to control the exothermic reaction and maintain the stability of the highly reactive O-acylisourea intermediate, minimizing side product formation.
Core Synthetic Protocol: Reductive Amination
Reductive amination is a powerful, one-pot method to form C-N bonds by reacting an amine with a ketone or aldehyde.[13] This process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[14]
Protocol 4.1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol uses Sodium Triacetoxyborohydride (STAB), a mild and selective reducing agent ideal for one-pot reductive aminations.[15]
Materials:
-
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Aldehyde or ketone of interest (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~5% v/v) (optional)
Procedure:
-
Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (1.1 eq) in anhydrous DCE.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. For less reactive carbonyls, adding a catalytic amount of acetic acid can accelerate this step.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the mixture. The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. Note that the basic nature of the product may require pre-treating the silica gel with triethylamine.
Causality and Experimental Choices (E-E-A-T):
-
Why NaBH(OAc)₃? STAB is the reagent of choice because it is a mild hydride donor. It is not reactive enough to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate formed in situ.[14] This selectivity is key to the success of the one-pot procedure. More reactive hydrides like NaBH₄ would simply reduce the starting carbonyl compound.
-
Why an Anhydrous Solvent? The reaction is performed under anhydrous conditions because the formation of the iminium ion involves the loss of a water molecule. The presence of excess water would shift the equilibrium back towards the starting materials, hindering the reaction.
-
Why a Quench with Base? The reaction is quenched with a mild base (NaHCO₃) to neutralize any remaining acetic acid and to decompose any unreacted NaBH(OAc)₃.
Application in Pharmaceutical Scaffolds
The pyrrolidine motif is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1][16] The incorporation of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine allows for the systematic exploration of structure-activity relationships (SAR). For example, in the synthesis of novel anticonvulsant agents, researchers have created libraries of compounds by coupling various substituted aromatic carboxylic acids to amine-containing scaffolds.[17][18] Using the protocols described above, this building block can be readily incorporated to generate novel chemical entities for screening in various therapeutic areas.
Characterization of Products
Confirmation of a successful reaction is achieved through standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the primary amine protons (-NH₂) and the appearance of a new amide N-H proton (typically a broad singlet or triplet between δ 6-8 ppm) or a new C-H proton adjacent to the newly formed secondary amine.
-
¹³C NMR: The formation of a new amide carbonyl will appear around δ 165-175 ppm.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Look for the characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).
Conclusion
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a powerful and versatile building block for pharmaceutical research and development. Its dual functionality allows for straightforward incorporation into lead compounds via robust and well-understood synthetic methods like amide coupling and reductive amination. The inherent physicochemical properties of the N-methylpyrrolidine moiety can favorably influence the pharmacokinetic profile of the final molecule. The protocols and scientific rationale detailed in these notes provide a solid foundation for any researcher, scientist, or drug development professional looking to leverage this valuable scaffold in their synthetic campaigns.
References
- N-Methyl-3-(1-pyrrolidinyl)-1-propanamine synthesis - ChemicalBook. (n.d.).
- CAS 99114-68-8 N-Methyl-3-pyrrolidin-1-ylpropan-1-amine - Alfa Chemistry. (n.d.).
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
- Preparation method of 1-methyl-3-pyrrolidinol. (2021).
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine | SCBT. (n.d.).
- 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. (1991).
-
Tirzepatide. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
- 1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine - BLDpharm. (n.d.).
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
-
Obniska, J., et al. (2014). Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. Archiv der Pharmazie, 347(5), 331–343. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2019). ResearchGate. [Link]
- SAFETY DATA SHEET - 1-Methylpyrrolidine. (2025).
-
Kamiński, K., et al. (2016). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs. ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Obniska, J., et al. (2016). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. Bioorganic & Medicinal Chemistry, 24(8), 1825–1834. [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
N-Methylpyrrolidone - SAFETY DATA SHEET - A.G. Layne. (2016). Retrieved January 23, 2026, from [Link]
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]
-
N-Methyl Pyrrolidone SDS - Navy Brand Manufacturing. (2015). Retrieved January 23, 2026, from [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Aptiom Prescribing Information. (2019). Retrieved January 23, 2026, from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 23, 2026, from [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]
-
Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. (2016). ResearchGate. [Link]
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2009). ResearchGate. [Link]
-
Amine Reactivity - MSU chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
- Preparation method of N-methylpyrrolidine. (2021).
-
N-[(1-methylpyrrolidin-3-yl)methyl]propan-1-amine - PubChem. (2026). Retrieved January 23, 2026, from [Link]
-
Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. (2010). ResearchGate. [Link]
-
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
3-(pyrrolidin-1-yl)propan-1-amine (23159-07-1) - Chemchart. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. N-Methyl-3-(1-pyrrolidinyl)-1-propanamine synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | C8H18N2 | CID 2794701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aglayne.com [aglayne.com]
- 10. hepatochem.com [hepatochem.com]
- 12. peptide.com [peptide.com]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Experimental Protocols for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
A Guide for Researchers in Drug Discovery and Development
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry and drug design.[1] Its prevalence in a multitude of FDA-approved drugs underscores its importance as a "privileged scaffold".[1] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets. Furthermore, the pyrrolidine nitrogen can act as a key hydrogen bond acceptor or be readily substituted to modulate the physicochemical properties of a molecule. Pyrrolidine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1]
This document provides detailed experimental protocols for the synthesis and evaluation of a novel pyrrolidine derivative, N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine . Given the rich pharmacology of related structures, this compound represents a promising candidate for screening in various biological assays. The following sections will detail a proposed synthetic route and outline key experimental workflows for assessing its potential as an antibacterial agent and its general cytotoxicity, providing a foundational framework for its investigation as a potential therapeutic lead.
Synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
A plausible and efficient method for the synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is via a reductive amination reaction. This common and robust reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.
Protocol 1: Synthesis via Reductive Amination
Objective: To synthesize N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine from 3-(pyrrolidin-1-yl)propanal and methylamine.
Materials:
-
3-(pyrrolidin-1-yl)propanal
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-(pyrrolidin-1-yl)propanal (1.0 eq) and dissolve it in anhydrous DCM or DCE (approximately 0.1 M concentration).
-
Amine Addition: Add methylamine (1.1 eq) to the solution. If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reductant Addition: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the reaction solvent. Slowly add this slurry to the reaction mixture. Note: NaBH(OAc)₃ is a mild reducing agent suitable for reductive aminations and is less toxic than NaBH₃CN.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
-
Salt Formation (Optional): For easier handling and improved stability, the free amine can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether or dioxane dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic workflow for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
Application Note 1: Evaluation of In Vitro Antibacterial Activity
Rationale: Pyrrolidine-containing molecules are known to exhibit antibacterial properties.[2][3] Therefore, N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a candidate for screening against a panel of pathogenic bacteria to determine its spectrum of activity and potency. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the MIC of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine against Gram-positive and Gram-negative bacteria.
Materials:
-
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer or turbidity meter
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Further dilutions will be made in CAMHB.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium and suspend them in sterile saline.[5] Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (in CAMHB) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a range of concentrations.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no bacteria).
-
A separate plate should be set up for the positive control antibiotic.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Caption: Workflow for MIC determination using broth microdilution.
Hypothetical Data Summary:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | 16 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Application Note 2: In Vitro Cytotoxicity Assessment
Rationale: When developing a new potential therapeutic agent, it is crucial to assess its toxicity towards mammalian cells. A high cytotoxicity would limit its therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified.[6][7][8]
Protocol 3: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine on a mammalian cell line and calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (test compound)
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Sterile 96-well cell culture plates
-
Hemocytometer or automated cell counter
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without the compound as a negative control.
-
Incubation: Incubate the plate for 24-72 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of the MTT solvent to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Hypothetical Data Summary:
| Compound | HEK293T Cell IC₅₀ (µM) |
| N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | > 100 |
| Doxorubicin (Control) | 0.5 |
References
-
In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. (2017). In Silico Pharmacology. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC. [Link]
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-7. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2017). ResearchGate. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI. [Link]
-
Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2024). Organic Letters. [Link]
-
Receptor–ligand binding assays: Technologies and Applications. (2022). ResearchGate. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC. [Link]
-
Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Journal of Bacteriology. [Link]
- Process for producing 1H-3-aminopyrrolidine and derivatives thereof. (n.d.).
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
-
MTT (Assay protocol). (2023). ResearchGate. [Link]
-
FDA-approved pyrrolidine-containing drugs in 2022. (2023). ResearchGate. [Link]
-
Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. (n.d.). RSC Publishing. [Link]
-
Well-Coated™ Amine Binding 96-Well Plates for Binding Peptide & Protein Amine Groups. (n.d.). G-Biosciences. [Link]
-
Receptor Binding Assay. (n.d.). Creative Bioarray. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: The Stereoselective Synthesis of Premafloxacin Utilizing a Chiral N-Methyl-pyrrolidinyl Amine Intermediate
Introduction: The Architectural Nuances of Advanced Fluoroquinolones
Premafloxacin is a novel 8-methoxy fluoroquinolone antibiotic distinguished by its enhanced activity against challenging pathogens, notably Staphylococcus aureus.[1] The clinical efficacy and safety profile of the fluoroquinolone class are profoundly influenced by the nature of the substituent at the C-7 position of the core quinolone ring system.[2][3] This position is a critical locus for molecular modulation, directly impacting antibacterial spectrum, potency, and pharmacokinetic properties. The synthesis of Premafloxacin hinges on the strategic incorporation of a complex, chiral diamine side chain, which is key to its potent biological activity.
This document provides a detailed guide to the synthesis of Premafloxacin, with a specific focus on the preparation and application of its crucial C-7 side-chain intermediate. It is important to note that the specific intermediate for Premafloxacin is N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine .[4] This structure is a specific stereoisomer and differs from the achiral, isomeric N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. The stereochemistry of this side chain is paramount for its effective interaction with bacterial DNA gyrase and topoisomerase IV. This guide will detail the stereoselective synthesis of the correct intermediate and its subsequent coupling to the fluoroquinolone core.
Part 1: Synthesis of the Key Intermediate: N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
The construction of the chiral side chain is a multi-step process that requires precise stereochemical control. A validated approach involves an asymmetric Michael addition followed by a stereoselective alkylation to establish the required chiral centers.[4] This ensures the final diamine is in the correct configuration for optimal biological activity.
Workflow for Intermediate Synthesis
Caption: High-level workflow for the stereoselective synthesis of the key chiral amine intermediate.
Protocol 1: Synthesis of the Chiral Diamine Intermediate
This protocol is an illustrative summary based on established synthetic routes. Researchers should consult the primary literature for precise reagent quantities and reaction conditions.[4]
-
Asymmetric Michael Addition: A chiral amine is reacted with a suitable Michael acceptor to stereoselectively form a butanoate intermediate. The choice of chiral auxiliary is critical for establishing the first stereocenter.
-
Hydrolysis and Amide Formation: The resulting ester is hydrolyzed, and the carboxylic acid is converted to an amide.
-
Stereoselective Alkylation: The amide is deprotonated using a strong base (e.g., lithium diisopropylamide) and subsequently alkylated. This step establishes the second critical stereocenter.
-
Reductive Cyclization: The intermediate is then subjected to a reduction and cyclization cascade to form the pyrrolidine ring. This typically involves reducing the amide and removing any protecting groups, leading to spontaneous ring closure.
-
Purification: The final diamine intermediate is purified using column chromatography or distillation under reduced pressure to achieve high purity suitable for the subsequent coupling reaction.
Causality Note: The use of a multi-step, stereoselective synthesis is non-negotiable. The specific spatial arrangement of the substituents on the pyrrolidine ring is what allows for a high-affinity binding to the target bacterial enzymes, differentiating Premafloxacin from less potent analogues.
Part 2: The Coupling Reaction - Synthesizing Premafloxacin
The core reaction in the final stage of Premafloxacin synthesis is a nucleophilic aromatic substitution (SNAr). In this step, the primary amine of the chiral side-chain intermediate acts as a nucleophile, displacing a leaving group (typically a fluorine or chlorine atom) at the C-7 position of the fluoroquinolone nucleus.
Overall Premafloxacin Synthesis Scheme
Caption: The convergent synthesis of Premafloxacin via an SNAr coupling reaction.
Protocol 2: Coupling of the Intermediate with the Fluoroquinolone Core
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor, add the 7-halo-8-methoxy-quinolone carboxylic acid core (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Expert Insight: A polar aprotic solvent is chosen to solubilize the reactants and facilitate the charge separation in the Meisenheimer complex intermediate of the SNAr reaction. A non-nucleophilic base is essential to neutralize the hydrohalic acid byproduct without competing with the expensive amine intermediate as a nucleophile.
-
-
Addition of Amine Intermediate: Slowly add the purified N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine intermediate (1.1-1.5 eq) to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a dilute aqueous acid solution to precipitate the crude product. The pH adjustment is critical for maximizing the precipitation of the zwitterionic Premafloxacin.
-
Filter the resulting solid, wash with water, and then a non-polar solvent (e.g., diethyl ether or hexane) to remove organic impurities.
-
-
Drying: Dry the crude product under vacuum.
Table 1: Representative Reaction Parameters
| Parameter | Value/Type | Rationale |
| Solvent | DMSO, DMF, NMP | Polar aprotic, facilitates SNAr mechanism. |
| Base | DIPEA, TEA | Non-nucleophilic; scavenges acid byproduct (HF/HCl). |
| Temperature | 80 - 120 °C | Provides activation energy for the SNAr reaction. |
| Molar Ratio (Amine:Core) | 1.1 : 1 to 1.5 : 1 | A slight excess of the amine drives the reaction to completion. |
| Typical Yield (Crude) | 85 - 95% | Dependent on purity of starting materials and conditions. |
Part 3: Purification & Characterization
The final step is to purify the crude Premafloxacin to meet pharmaceutical standards and to characterize the final product to confirm its identity and purity.
Protocol 3: Purification and Final Product Validation
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile). This step is highly effective at removing unreacted starting materials and process-related impurities.
-
Final Drying: Dry the purified Premafloxacin under high vacuum at 40-50°C until a constant weight is achieved.
-
Characterization (Self-Validation): The identity and purity of the final compound must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound. The peak area percentage should be >99.5% for pharmaceutical-grade material.
-
Mass Spectrometry (MS): Confirm the molecular weight of Premafloxacin. Electrospray ionization (ESI-MS) should show a prominent peak corresponding to [M+H]+.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the precise chemical structure. The spectra should be consistent with the structure of Premafloxacin, showing characteristic signals for the quinolone core, the cyclopropyl group, the methoxy group, and the unique C-7 side chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of key functional groups such as the carboxylic acid, ketone, and amines.[5]
-
Table 2: Analytical Characterization Data for Premafloxacin
| Technique | Expected Result | Purpose |
| HPLC | Single major peak (>99.5%) | Quantifies purity. |
| MS (ESI+) | Peak for [M+H]+ | Confirms molecular weight and identity. |
| 1H NMR | Characteristic peaks for aromatic, cyclopropyl, and aliphatic protons. | Confirms detailed molecular structure. |
| FTIR (KBr) | Peaks for C=O (acid, ketone), O-H, N-H stretches. | Confirms functional groups. |
Conclusion
The synthesis of Premafloxacin is a testament to the importance of stereocontrolled synthesis in modern drug development. The successful incorporation of the chiral N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine side chain via a robust SNAr reaction is the cornerstone of producing this potent antibacterial agent. The protocols and insights provided herein offer a framework for researchers and drug development professionals to approach this synthesis with a strong emphasis on scientific rigor, safety, and validation at every stage.
References
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health. [Link]
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. (n.d.).
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
-
Preparation, Characterization, and In Vitro Evaluation of the Biological Activity of Several Metal-Based Complexes with Two Widely Used Fluoroquinolone Antibiotics: Lomefloxacin and Pefloxacin Drugs. (n.d.). MDPI. [Link]
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-7. [Link]
-
Mechanisms and Frequency of Resistance to Premafloxacin in Staphylococcus Aureus: Novel Mutations Suggest Novel Drug-Target Interactions. (n.d.). PubMed. [Link]
-
Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023). MDPI. [Link]
-
Characterization of photo-transformation products of the antibiotic drug Ciprofloxacin with liquid chromatography-tandem mass spectrometry in combination with accurate mass determination using an LTQ-Orbitrap. (n.d.). ResearchGate. [Link]
-
Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity... (n.d.). PubMed. [Link]
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (n.d.). MDPI. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI. [Link]
- WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts. (n.d.).
-
Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. (2023). ResearchGate. [Link]
-
Synthesis and Characterization of Magnetic Molecularly Imprinted Polymer for the Monitoring of Amoxicillin in Real Samples Using the Chromatographic Method. (2023). MDPI. [Link]
-
Design, Synthesis, Docking Study and Preliminary Pharmacological Assessment of New Norfloxacin Analogues Having Thiazole Nucleus. (2020). Iraqi Journal of Pharmaceutical Sciences. [Link]
- CN110590706B - Preparation method of N-methylpyrrolidine. (n.d.).
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). MDPI. [Link]
-
One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. (2018). Green Chemistry. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
- CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. (n.d.).
Sources
- 1. Mechanisms and frequency of resistance to premafloxacin in Staphylococcus aureus: novel mutations suggest novel drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in Modern Medicinal Chemistry
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its ability to impart favorable physicochemical properties and explore three-dimensional chemical space.[1] This guide focuses on a specific, highly versatile derivative: N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine . This molecule, possessing both a secondary and a tertiary amine, serves as a valuable building block for constructing complex molecular architectures. Its unique topology, combining a flexible linker with the conformationally restricted pyrrolidine ring, makes it an attractive fragment for modulating drug-target interactions. We will delve into its synthesis, strategic applications in drug discovery with a focus on kinase inhibitors, and provide detailed, field-tested protocols for its incorporation into lead compounds.
Physicochemical Profile and Strategic Value
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine that offers medicinal chemists two key points for diversification and property modulation. The secondary N-methyl amine provides a nucleophilic handle for covalent modification, typically through amide bond formation, while the tertiary amine within the pyrrolidine ring acts as a basic center, influencing solubility, cell permeability, and potential interactions with target proteins.
| Property | Value | Source |
| IUPAC Name | N-methyl-3-pyrrolidin-1-ylpropan-1-amine | [2] |
| CAS Number | 99114-68-8 | [2] |
| Molecular Formula | C₈H₁₈N₂ | [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Topological Polar Surface Area | 15.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Rotatable Bond Count | 4 | [2] |
The pyrrolidine moiety itself is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[3] Its non-planar, sp³-rich nature allows for precise spatial orientation of substituents, which is critical for achieving high-affinity and selective binding to biological targets.[1]
Synthesis of the Building Block: A Generalized Protocol
The synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine can be achieved through several routes. A common and efficient method involves the nucleophilic substitution of a 3-halopropylamine derivative with pyrrolidine, followed by N-methylation. Below is a representative, robust protocol.
Protocol 2.1: Two-Step Synthesis from Pyrrolidine and 3-Chloropropan-1-amine
Causality: This protocol utilizes a sequential SN2 reaction followed by reductive amination. The first step leverages the nucleophilicity of pyrrolidine to displace a chloride, forming the C-N bond. The second step introduces the methyl group onto the primary amine in a controlled manner, avoiding over-alkylation by using formaldehyde and a reducing agent.
Step-by-Step Methodology:
-
Reaction Setup (Step 1): In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloropropan-1-amine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (10 mL/g of starting material).
-
Nucleophilic Substitution: Add pyrrolidine (1.2 eq) to the suspension. Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Step 1): After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 3-(pyrrolidin-1-yl)propan-1-amine.
-
Reaction Setup (Step 2 - Reductive Amination): Dissolve the crude product from Step 3 in methanol (15 mL/g). Cool the solution to 0°C in an ice bath.
-
Methylation: Add aqueous formaldehyde (37 wt. %, 1.1 eq) dropwise, followed by the portion-wise addition of sodium borohydride (1.5 eq) while maintaining the temperature below 10°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up (Step 2): Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine can be purified by distillation or column chromatography to yield the final product as a colorless liquid.
Caption: General workflow for the synthesis of the target building block.
Core Application: A Key Fragment in Kinase Inhibitor Synthesis
The N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine moiety is particularly effective as a "solubilizing tail" in drug candidates, especially those targeting kinases. Its incorporation often improves aqueous solubility and provides a basic handle that can form salt bridges with acidic residues (e.g., aspartate, glutamate) in the target's binding pocket.
A prime example is its use in the development of potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML).[4] A novel inhibitor, (Z)‑N‑(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl‑1H‑pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide, demonstrated exceptional potency against the FLT3-ITD mutant (IC₅₀ = 0.8 nM) and excellent bioavailability (73.6%) in preclinical models.[4] The 3-(pyrrolidin-1-yl)propanamide portion, derived from a closely related amine, is critical to this profile.
Protocol 3.1: Amide Coupling for Kinase Inhibitor Scaffolds
Causality: This protocol describes a standard amide bond formation, a cornerstone reaction in medicinal chemistry. A coupling agent, such as HATU, is used to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic secondary amine of our building block. A non-nucleophilic base, DIPEA, is essential to neutralize the generated acids and ensure the amine remains in its free, reactive form.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the carboxylic acid scaffold (e.g., a functionalized pyrrole--carboxylic acid, 1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF, 0.1 M), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Acid Activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling with less reactive amines.
-
Amine Addition: Add a solution of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (1.1 eq) in DMF to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-6 hours. Monitor for the consumption of the starting material using LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified via flash column chromatography on silica gel or by preparative HPLC to yield the desired final compound.
Caption: Workflow for amide coupling using the target building block.
Concluding Remarks for the Research Professional
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is more than a simple chemical intermediate; it is a strategic tool for the medicinal chemist. Its dual amine functionality, combined with the favorable properties of the pyrrolidine ring, provides a reliable method for introducing basicity, improving solubility, and establishing key interactions within a target binding site. The protocols provided herein are robust and scalable, serving as a validated starting point for incorporating this valuable building block into diverse drug discovery programs, from kinase inhibitors to other therapeutic classes where this structural motif can confer a biological advantage.[5]
References
-
Tirzepatide - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Patel, T., et al. (2025, May 21). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. Request PDF. Retrieved January 23, 2026, from [Link]
-
Al-Sanea, M. M., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(20), 7087. [Link]
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. (n.d.). Google Patents.
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
-
El-Hashemy, M. A., et al. (2024). Integrated Experimental and Computational Study of a Novel Schiff Base (E)-N-(1-Methylpyrrolidin-2-ylidene)-3-morpholinopropan-1-amine as a Potent Inhibitor for Low-Carbon Steel Corrosion in Sulfuric Acid Medium. ACS Omega. [Link]
- US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors. (n.d.). Google Patents.
-
Green Organic Synthesis of N-Methylpyrrolidine. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
-
GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. (n.d.). VAST JOURNALS SYSTEM. Retrieved January 23, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. Retrieved January 23, 2026, from [Link]
- CN1176906C - Preparation method of N-methyl pyrrolidone. (n.d.). Google Patents.
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
- Robertson et al. (1990). U.S. Patent No. 4,912,123. Google Patents.
-
Discovery of a Potent and Selective FLT3 Inhibitor (Z)‑N‑(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl‑1H‑pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia. (n.d.). ACS Figshare. Retrieved January 23, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma. (2023). PubMed. Retrieved January 23, 2026, from [Link]
-
Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Review of pharmaceutical applications of N-methyl-2-pyrrolidone. (2010). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: A Versatile Diamine Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Application Note & Protocols
Introduction: The Strategic Advantage of Diamine Ligands in Homogeneous Catalysis
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinating to the palladium center. While phosphine-based ligands have historically dominated the field, there is a growing impetus to explore more economical, air-stable, and readily accessible alternatives. Amine-based ligands, particularly diamines, have emerged as a compelling class of ancillary ligands, offering unique steric and electronic properties that can significantly enhance catalytic activity.[1]
This technical guide focuses on N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine , a bidentate diamine ligand, and its potential applications in palladium-catalyzed cross-coupling reactions. Its structure, featuring both a secondary and a tertiary amine, allows for effective chelation to the metal center, thereby stabilizing the catalytic species and promoting key steps in the catalytic cycle. We will delve into the rationale behind its use, provide exemplary protocols for its application in Heck and Suzuki-Miyaura cross-coupling reactions, and offer insights into the mechanistic underpinnings of its function.
Physicochemical Properties and Synthesis
A thorough understanding of the ligand's properties is paramount for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂ | - |
| Molecular Weight | 142.24 g/mol | - |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not specified | - |
| Solubility | Soluble in common organic solvents | - |
Caption: Proposed two-step synthesis of the target ligand.
This proposed synthesis leverages a Michael addition of pyrrolidine to acrylonitrile, followed by a reductive amination of the resulting nitrile with methylamine. This approach is based on common and well-documented organic transformations.
Application in Palladium-Catalyzed Heck-Mizoroki Cross-Coupling
The Heck-Mizoroki reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene.[2] The choice of ligand is crucial for achieving high yields and selectivity. Amine ligands can enhance the catalytic activity of palladium acetate in these reactions.[2]
Exemplary Protocol: Heck Coupling of Iodobenzene with Styrene
This protocol is adapted from established procedures for Heck reactions utilizing amine-based ligands and serves as a starting point for optimization with N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.[3]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Iodobenzene
-
Styrene
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).
-
Add N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (2.8 mg, 0.02 mmol, 2 mol%).
-
Add K₂CO₃ (276 mg, 2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the catalytic complex.
-
Add iodobenzene (204 mg, 1.0 mmol) followed by styrene (156 mg, 1.5 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-stilbene.
Mechanistic Considerations in the Heck Reaction
The diamine ligand plays a pivotal role in the catalytic cycle.
Sources
Application Notes and Protocols: Strategic Alkylation of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Introduction: Navigating the Bifunctional Reactivity of a Versatile Diamine Building Block
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine building block featuring two distinct nitrogen centers: a secondary acyclic amine and a tertiary cyclic amine. This structural duality presents both a challenge and an opportunity in synthetic chemistry. The differential nucleophilicity and steric environment of these two sites allow for selective functionalization, enabling the synthesis of a diverse array of more complex molecules, including mono-alkylated products, and mono- or di-quaternary ammonium salts. Such compounds are of significant interest in the development of pharmaceuticals, ionic liquids, and phase-transfer catalysts.
This guide provides a comprehensive technical overview of the alkylation reactions of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. Moving beyond simple procedural lists, we delve into the mechanistic rationale behind key experimental choices, offering researchers the strategic insights required to control reaction outcomes. We will explore protocols for selective mono-alkylation, exhaustive alkylation to form di-quaternary salts, and a protection-based strategy for the targeted quaternization of the tertiary pyrrolidine nitrogen.
Part 1: Mechanistic Principles of N-Alkylation
The alkylation of amines with alkyl halides is a cornerstone SN2 reaction in organic synthesis.[1] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide.[1] However, the reactivity of amines is nuanced and presents significant challenges in selectivity.
A primary or secondary amine, upon alkylation, is converted into a secondary or tertiary amine, respectively. Often, the product is more nucleophilic than the starting material, leading to a "runaway" reaction where multiple alkyl groups are added, resulting in a mixture of products.[2] This is further complicated by the fact that the reaction generates an acid (HX), which protonates the basic amine starting material, rendering it non-nucleophilic and halting the reaction unless a base is added or an excess of the starting amine is used.[2]
Tertiary amines can also be alkylated to form highly stable quaternary ammonium salts through a process known as the Menshutkin reaction.[3] This reaction is generally irreversible and is a reliable method for producing these charged species.[3]
In the case of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine , we must consider:
-
Nucleophilicity: The secondary amine is generally more nucleophilic than the tertiary amine due to reduced steric hindrance.[1] Alkyl groups are electron-donating, which means that the product of the initial alkylation (a tertiary amine) can be more nucleophilic than the starting secondary amine, predisposing the reaction to over-alkylation at this site.[1]
-
Steric Hindrance: The pyrrolidine nitrogen is sterically more encumbered than the acyclic secondary amine. This steric bulk can be exploited to achieve selective reactions, as bulkier alkylating agents will react preferentially at the less hindered secondary amine.
-
Reaction Control: Achieving selectivity requires precise control over stoichiometry, temperature, and the choice of alkylating agent and base. For instance, limiting the amount of alkyl halide is a common strategy to favor mono-alkylation.
Logical Framework for Controlling Alkylation Outcomes
The choice of synthetic strategy directly dictates the final product. The following diagram illustrates the decision-making process based on the desired molecular target.
Caption: Logical map for selecting an alkylation strategy.
Part 2: Experimental Protocols & Methodologies
Safety Precautions: N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and related short-chain diamines should be handled as corrosive, toxic, and flammable substances.[4] Alkylating agents, particularly iodomethane and dimethyl sulfate, are toxic, volatile, and potential carcinogens and should be handled with extreme caution in a certified chemical fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
Protocol 1: Selective Mono-Alkylation at the Secondary Amine
This protocol aims to introduce a single alkyl group onto the more nucleophilic and less sterically hindered secondary amine, minimizing the formation of the di-alkylated quaternary salt.
-
Objective: Synthesis of N-Alkyl-N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
-
Core Principle: Precise stoichiometric control of the alkylating agent is critical. A non-nucleophilic base is employed to neutralize the generated hydrohalic acid without competing in the alkylation reaction.
Materials:
-
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (1.0 eq.). Dissolve it in anhydrous acetonitrile to a concentration of approximately 0.2 M.
-
Base Addition: Add N,N-Diisopropylethylamine (1.2 eq.) to the solution. If using K₂CO₃, add 2.0 equivalents. Stir the mixture for 10 minutes at room temperature.
-
Alkylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (0.95 eq.), dissolved in a small amount of anhydrous acetonitrile, dropwise over 30 minutes using a syringe pump.
-
Scientist's Note: Using slightly less than one equivalent of the alkylating agent ensures it is the limiting reagent, which is the primary defense against over-alkylation. Slow, cold addition helps to dissipate any exothermic reaction and further improves selectivity.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of dichloromethane/methanol (with 1% triethylamine to prevent product streaking) to isolate the desired mono-alkylated product.
Protocol 2: Exhaustive Alkylation for Di-Quaternary Ammonium Salt Synthesis
This protocol is designed to alkylate both nitrogen atoms to produce the corresponding di-quaternary ammonium salt. This is often achieved through "exhaustive methylation" using an excess of a highly reactive and sterically small alkylating agent.[6][7]
-
Objective: Synthesis of the di-quaternary ammonium salt of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
-
Core Principle: The use of a large excess of a reactive alkylating agent (e.g., iodomethane) drives the reaction to completion, ensuring both nitrogen atoms are fully alkylated.
Materials:
-
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Iodomethane (MeI)
-
Methanol (MeOH) or Acetonitrile (MeCN)
-
Diethyl ether
-
Sintered glass funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (1.0 eq.) in methanol (approx. 0.5 M).
-
Reagent Addition: Add a large excess of iodomethane (at least 3.0 eq., but often 5-10 eq. is used to ensure completion) to the solution.
-
Scientist's Note: Iodomethane is highly reactive and has minimal steric bulk, making it ideal for forcing the alkylation of the hindered tertiary amine and for the second alkylation at the secondary amine site.[6] The reaction is often autocatalytic as the formation of the charged product increases the polarity of the medium.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 12-48 hours. In many cases, the quaternary salt product will begin to precipitate out of the solution as a white solid.
-
Monitoring: The reaction can be monitored by ¹H NMR of a small aliquot, observing the disappearance of the N-methyl and pyrrolidine signals of the starting material and the appearance of new, downfield-shifted N⁺-methyl signals.
-
Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration through a sintered glass funnel.
-
Wash the solid copiously with cold diethyl ether to remove any unreacted iodomethane and other impurities.
-
-
Purification: The resulting salt is often highly pure. If necessary, it can be recrystallized from a suitable solvent system like methanol/diethyl ether. Dry the final product under high vacuum.
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for the synthesis and analysis of the target compounds.
Caption: Standard laboratory workflow for amine alkylation reactions.
Part 3: Data Summary & Characterization
Successful synthesis requires robust analytical confirmation. The following tables provide expected outcomes and key spectroscopic handles for the characterization of the products.
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Entry | Desired Product | Alkylating Agent | Amine:Alkyl Halide:Base Ratio | Solvent | Temp. (°C) | Expected Yield |
| 1 | Mono-benzylated | Benzyl Bromide | 1 : 0.95 : 1.2 (DIPEA) | MeCN | 0 → 23 | 60-75% |
| 2 | Mono-ethylated | Ethyl Iodide | 1 : 0.95 : 2.0 (K₂CO₃) | THF | 23 | 70-85% |
| 3 | Di-quaternary salt | Iodomethane | 1 : 5.0 : 0 | MeOH | 65 | 85-95% |
Table 2: Representative Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm) | MS (ESI+) m/z |
| Starting Material | 2.21 (s, 3H, N-CH₃) | 56.8 (pyrrolidine CH₂), 42.1 (N-CH₃) | 143.2 [M+H]⁺ |
| Mono-benzylated Product | 3.55 (s, 2H, Ar-CH₂-N), 2.20 (s, 3H, N-CH₃) | 138.5 (Ar-C), 62.1 (Ar-CH₂), 56.5, 41.9 | 233.2 [M+H]⁺ |
| Di-quaternary Salt (Iodide) | 3.45 (s, 9H, N⁺-(CH₃)₃), 3.20 (s, 3H, N⁺-CH₃) | 68.2 (N⁺-(CH₃)₃), 52.5 (N⁺-CH₃) | 171.2 [M]²⁺/2 |
Note: NMR shifts are illustrative and will vary based on the specific alkyl group and solvent.
References
-
Master Organic Chemistry. (2017). Alkylation of Amines. [Link]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
Organic Chemistry Tutor. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry. [Link]
-
Boruah, M., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. [Link]
-
Michigan State University. Amine Reactivity. [Link]
-
Chemistry LibreTexts. (2024). Reactions of Amines. [Link]
-
ACS Reagent Chemicals. N-Alkylation at sp3 Carbon Reagent Guide. [Link]
-
A.G. Layne. N-Methylpyrrolidone Safety Data Sheet. [Link]
Sources
Application Notes and Protocols for the Use of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in Agrochemical Synthesis
Introduction: The Strategic Importance of Diamine Scaffolds in Modern Agrochemicals
The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles has led to the exploration of diverse molecular scaffolds. Among these, structures incorporating pyrrolidine moieties have gained significant traction due to their conformational rigidity and favorable physicochemical properties, which can enhance binding to target proteins and improve systemic transport within plants. N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a versatile diamine building block that offers synthetic chemists a valuable tool for introducing this desirable heterocyclic system into new active ingredients. Its distinct nucleophilic centers—a secondary amine and a tertiary amine—allow for regioselective reactions, enabling the construction of complex molecular architectures.
This guide provides a comprehensive overview of the potential applications of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in the synthesis of novel agrochemicals. We will delve into its chemical properties, explore its utility as a synthetic intermediate, and provide detailed protocols for its incorporation into representative agrochemical structures. The causality behind experimental choices will be elucidated to empower researchers in their own discovery efforts.
Physicochemical and Safety Profile of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | Alfa Chemistry[1] |
| Molecular Weight | 142.24 g/mol | Alfa Chemistry[1] |
| IUPAC Name | N-methyl-3-(pyrrolidin-1-yl)propan-1-amine | Alfa Chemistry[1] |
| Boiling Point | Not explicitly available; related compounds suggest it is a high-boiling liquid | |
| Solubility | Expected to be soluble in water and common organic solvents | |
| Appearance | Typically a colorless to pale yellow liquid |
Safety and Handling: N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is classified as a hazardous substance. It is a flammable liquid and vapor, toxic if swallowed, and causes severe skin burns and eye damage.[2] It is also harmful if inhaled.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[3]
Synthetic Applications in Agrochemical Design
The unique structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, featuring a primary-turned-secondary amine and a tertiary amine separated by a propyl linker, makes it a compelling intermediate for creating novel fungicides, herbicides, and insecticides. The pyrrolidine ring can impart favorable properties such as increased water solubility and enhanced plant uptake.
Conceptual Application: Synthesis of a Novel Fungicidal Amide
To illustrate the synthetic utility of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, we will outline a hypothetical synthesis of a novel fungicidal amide. Many successful fungicides feature an amide linkage, which is often crucial for binding to the target enzyme. In this example, we will target a fictional but representative molecule, "Pyrrolifungin," which incorporates our diamine scaffold.
The primary amine of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine can be selectively acylated in the presence of the tertiary amine, allowing for the introduction of a toxophore—a chemical group responsible for the compound's biological activity.
Experimental Protocol: Synthesis of a Pyrrolifungin Precursor
This protocol details the acylation of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine with a substituted benzoyl chloride, a common toxophore in agrochemicals.
Objective: To synthesize N-(3-(pyrrolidin-1-yl)propyl)-N-methyl-3,5-dichlorobenzamide.
Reaction Scheme:
A schematic for the synthesis of the Pyrrolifungin precursor.
Materials:
-
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (1.0 eq)
-
3,5-Dichlorobenzoyl chloride (1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Causality Note: Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3,5-dichlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Causality Note: The slow, dropwise addition at a low temperature helps to control the exothermic reaction and minimize the formation of side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Causality Note: The bicarbonate wash neutralizes any remaining acid chloride and the triethylamine hydrochloride salt.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Causality Note: The brine wash removes residual water, and drying with magnesium sulfate ensures the complete removal of water before solvent evaporation.
-
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-(3-(pyrrolidin-1-yl)propyl)-N-methyl-3,5-dichlorobenzamide.
Logical Framework for Agrochemical Development
The successful synthesis of the precursor is the first step in a logical workflow for developing a new agrochemical.
Workflow for agrochemical discovery and development.
Conclusion and Future Directions
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine represents a promising, albeit under-explored, building block for the synthesis of novel agrochemicals. Its differential reactivity allows for the strategic introduction of a pyrrolidine scaffold, which can impart beneficial properties to the final active ingredient. The provided protocol for the synthesis of a fungicidal amide precursor serves as a foundational methodology that can be adapted for the creation of diverse libraries of candidate compounds. Further structure-activity relationship (SAR) studies, involving modification of the acylating agent and substitution on the pyrrolidine ring, could lead to the discovery of highly potent and selective agrochemicals. As the demand for new and effective crop protection solutions continues to grow, the creative application of versatile intermediates like N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine will be crucial for innovation in the field.
References
-
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 2003. [Link]
-
SAFETY DATA SHEET - N-Methylpyrrolidone. A.G. Layne. [Link]
Sources
- 1. Propyzamide | C12H11Cl2NO | CID 32154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017211572A1 - Use of n-substituted pyrrolidones to promote the penetration of agrochemical active agents - Google Patents [patents.google.com]
- 3. CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Welcome to the technical support center for the synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the common synthetic routes to this valuable intermediate. Our goal is to equip you with the knowledge to not only execute the synthesis but also to optimize conditions and resolve common experimental challenges.
Introduction to the Synthesis
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a key building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through two primary routes:
-
Reductive Amination: This is a highly efficient one-pot reaction involving the condensation of 3-(pyrrolidin-1-yl)propanal with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is often preferred due to its operational simplicity and good yields.
-
N-Alkylation: This two-step process involves the initial synthesis of 3-(pyrrolidin-1-yl)propan-1-amine, followed by methylation of the primary amine using a suitable methylating agent. While a viable route, it can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt.
This guide will focus primarily on the optimization and troubleshooting of the reductive amination pathway, as it represents a more controlled and widely used approach.
Visualizing the Synthetic Workflow
To provide a clear overview of the primary synthetic route, the following diagram illustrates the reductive amination process.
Caption: Reductive Amination Workflow for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine Synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine via reductive amination.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inefficient Imine Formation: The initial condensation between the aldehyde and amine is a crucial equilibrium-driven step.
-
pH Control: The pH of the reaction medium is critical. A mildly acidic environment (pH 4-6) is often optimal to catalyze imine formation without protonating the amine reactant, which would render it non-nucleophilic. You can achieve this by adding a catalytic amount of a weak acid like acetic acid.
-
Water Removal: The formation of the imine releases a molecule of water. While many modern reductive amination procedures are tolerant to water, in some cases, the equilibrium can be shifted towards the product by removing water. This is less practical in a one-pot synthesis but can be considered in a two-step approach where the imine is isolated.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount.
-
Reactivity: A common pitfall is the use of a reducing agent that is too aggressive, such as sodium borohydride (NaBH₄), without careful control. NaBH₄ can reduce the starting aldehyde before it has a chance to form the imine, leading to the formation of 3-(pyrrolidin-1-yl)propan-1-ol as a byproduct.[1][2] Milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they selectively reduce the iminium ion over the carbonyl group.[1][2][3]
-
Stoichiometry and Addition: Ensure you are using a slight excess of the reducing agent (typically 1.1-1.5 equivalents). Adding the reducing agent portion-wise can also help to control the reaction rate and minimize side reactions.
-
-
Decomposition of Starting Material: The starting aldehyde, 3-(pyrrolidin-1-yl)propanal, may be prone to self-condensation or polymerization, especially under harsh conditions.[2]
-
Purity of Aldehyde: Use freshly prepared or purified aldehyde for the reaction.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can minimize decomposition.
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the reductive amination synthesis.
Q2: I am observing the formation of significant impurities. How can I identify and minimize them?
A2: Impurity generation is a common challenge. The most likely impurities in this synthesis are:
-
3-(pyrrolidin-1-yl)propan-1-ol: This results from the premature reduction of the starting aldehyde. As mentioned, using a milder reducing agent like NaBH(OAc)₃ is the most effective way to prevent this.[2]
-
Unreacted 3-(pyrrolidin-1-yl)propanal: If the reaction does not go to completion, you will have unreacted starting material. This can be addressed by increasing the reaction time, temperature (with caution), or the equivalents of methylamine and the reducing agent.
-
Over-alkylation Product (Quaternary Ammonium Salt): While less common in reductive amination compared to direct alkylation, it is still a possibility, especially if a methylating agent is inadvertently introduced or if the reaction conditions are not well-controlled. Direct alkylation of the product with a methylating agent should be avoided.[4]
-
Self-condensation Products of the Aldehyde: As previously noted, the starting aldehyde can undergo self-condensation.[2] Using fresh starting material and moderate reaction temperatures can mitigate this.
Purification Strategy:
The product, N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, is a basic compound. This property can be exploited for purification.
-
Acid-Base Extraction: After quenching the reaction, the work-up should involve an acid-base extraction.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the deprotonated amine product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Distillation: The final product is a liquid and can be purified by fractional distillation under reduced pressure to remove any remaining impurities with different boiling points.
Q3: The reaction seems to stall and does not proceed to completion. What should I do?
A3: A stalled reaction can be due to several factors:
-
Inactive Reducing Agent: Borohydride reagents can decompose upon storage, especially if exposed to moisture. It is crucial to use a fresh, high-quality reducing agent. You can test the activity of your reducing agent on a simple ketone as a control.[5]
-
Insufficient Amine: If you are using a solution of methylamine, ensure its concentration is accurate. Using an excess of the amine can help drive the imine formation equilibrium forward.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of reactants. A moderate increase in temperature (e.g., from room temperature to 40-50 °C) can be attempted, but the reaction should be carefully monitored for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of reductive amination?
A1: The reaction proceeds in two main steps:
-
Imine/Iminium Ion Formation: The nitrogen of the primary amine (methylamine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-(pyrrolidin-1-yl)propanal. This is followed by dehydration to form an imine. Under acidic conditions, the imine nitrogen can be protonated to form a more electrophilic iminium ion.[6]
-
Reduction: A hydride from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the imine or iminium ion, reducing the C=N double bond to a C-N single bond, thus forming the desired secondary amine.[1]
Q2: Can I use a different methylating agent instead of methylamine in a reductive amination?
A2: In a reductive amination, the amine provides the nitrogen and the alkyl group attached to it. Therefore, methylamine is the appropriate source of the N-methyl group. If you were to perform a direct N-alkylation on 3-(pyrrolidin-1-yl)propan-1-amine, you would use a methylating agent like methyl iodide or dimethyl sulfate. However, this approach is more prone to over-alkylation.[4]
Q3: What are the recommended solvents for this reaction?
A3: The choice of solvent is important for solubility and to avoid unwanted side reactions.
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are common solvents for reductive aminations using NaBH(OAc)₃.[3]
-
Methanol (MeOH) and Ethanol (EtOH): These can be used, but care must be taken as they can react with some reducing agents. They are often used when the imine is pre-formed before the addition of the reducing agent.
-
Tetrahydrofuran (THF): Another suitable aprotic solvent.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the starting aldehyde, the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting aldehyde and the appearance of a new, more polar spot corresponding to the amine product indicates the progress of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.
Q5: What are the safety precautions I should take?
A5:
-
Methylamine: Is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a well-ventilated fume hood.
-
Reducing Agents: Borohydride reagents can react violently with water and acids to produce flammable hydrogen gas. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas under strongly acidic conditions.[5]
-
Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals.
Experimental Protocols
Optimized Protocol for Reductive Amination
This protocol provides a general guideline. Optimization of stoichiometry and reaction time may be necessary.
| Parameter | Recommendation |
| Starting Aldehyde | 3-(pyrrolidin-1-yl)propanal (1.0 eq.) |
| Amine | Methylamine (1.5-2.0 eq., e.g., as a solution in THF or EtOH) |
| Reducing Agent | Sodium triacetoxyborohydride (1.2-1.5 eq.) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Catalyst | Acetic Acid (0.1 eq., optional) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours (monitor by TLC) |
Step-by-Step Procedure:
-
To a solution of 3-(pyrrolidin-1-yl)propanal (1.0 eq.) in DCM, add methylamine (1.5-2.0 eq.) at 0 °C.
-
If desired, add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (as monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
- Google Patents. (2021, August 31).
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]
-
ChemRxiv. (2023). Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Reactions in HFIP. [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
- Google Patents. (2006, November 15). Method for purifying n-methyl-2-pyrrolidone.
-
MDPI. (2021). N-Dealkylation of Amines. [Link]
-
Reddit. (2022, March 7). Question about reductive amination reaction procedure. [Link]
-
PubMed. (2023, May 5). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.8: Reactions of Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. [Link]
- Google Patents. (2019, October 25).
-
PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. [Link]
- Google Patents. (2021, July 27).
-
Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Answering the call for a specialized resource, this Technical Support Center provides in-depth troubleshooting guidance for the synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower researchers to diagnose and resolve experimental challenges effectively.
This guide is designed for chemistry professionals engaged in the synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. Below, you will find a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory, complete with detailed explanations, step-by-step protocols, and expert insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine?
The most direct and widely employed method is a two-step, one-pot reductive amination. This process involves the reaction of 3-(pyrrolidin-1-yl)propanal with N-methylamine to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the desired secondary amine product. This approach is favored for its efficiency and generally good yields.
The overall transformation is as follows:
-
Step 1: Imine Formation: The carbonyl group of 3-(pyrrolidin-1-yl)propanal reacts with the primary amine, N-methylamine, under mildly acidic conditions to form a Schiff base (imine).
-
Step 2: Reduction: A reducing agent, added to the same reaction vessel, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final product.
A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity for imines over carbonyls.[1][2]
Troubleshooting Guide
Section 1: Low or No Product Yield
Q2: My reaction has stalled, and TLC/GC-MS analysis shows only starting materials. What went wrong?
This issue typically points to problems with imine formation, which is the crucial first step of the reaction.
Causality & Explanation: Imine formation is a reversible equilibrium reaction that is highly pH-dependent.[1]
-
If the pH is too high (basic): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.
-
If the pH is too low (strongly acidic): The N-methylamine will be fully protonated to its ammonium salt (CH₃NH₃⁺). This protonated form is not nucleophilic and cannot attack the carbonyl carbon of the aldehyde.
The optimal pH for imine formation is typically between 4 and 6.
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure the 3-(pyrrolidin-1-yl)propanal has not polymerized or oxidized during storage. Use freshly opened or purified N-methylamine (often supplied as a solution in THF, water, or ethanol).
-
Optimize pH:
-
If no acid catalyst was used, add a catalytic amount of acetic acid (typically 0.1-0.2 equivalents).
-
Use a pH meter or pH paper to check the reaction mixture. Adjust carefully with dilute acetic acid if necessary.
-
-
Solvent Choice: The reaction is typically run in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2] Methanol can be used, but it may compete in reactions with some reducing agents.
-
Water Removal: The formation of the imine releases one molecule of water. While often not necessary, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium toward the imine product.
Q3: The reaction is sluggish, and the imine intermediate is forming very slowly. How can I accelerate the reaction?
Causality & Explanation: Slow kinetics can result from insufficient catalysis, low temperature, or excessive dilution.
Troubleshooting Protocol:
-
Temperature Adjustment: Gently warming the reaction mixture to 35-40 °C can increase the rate of imine formation without promoting significant side reactions. Monitor the reaction closely by TLC or GC.
-
Concentration: Ensure the reaction is not overly dilute. A concentration of 0.1 to 0.5 M with respect to the aldehyde is a common starting point.
-
Catalyst Check: Confirm that a suitable acid catalyst, such as acetic acid, has been added.
Section 2: Presence of Impurities
Q4: My final product is contaminated with a significant amount of the unreduced imine. How do I solve this?
Causality & Explanation: This is a common issue indicating incomplete reduction.[3] The likely causes are a deactivated reducing agent, insufficient equivalents of the reducing agent, or suboptimal reaction conditions. Hydride reducing agents like STAB are sensitive to moisture and can decompose upon storage.
Troubleshooting Protocol:
-
Use Fresh Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive. Use a freshly opened bottle or a sample that has been stored properly in a desiccator.
-
Increase Equivalents: While 1.1-1.2 equivalents are often sufficient, increasing the amount of the reducing agent to 1.5 equivalents can help drive the reaction to completion, especially if trace amounts of water are present.
-
Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature after the addition of the reducing agent.
-
Sequential Addition: For problematic cases, adopt a stepwise procedure. First, allow the imine to form completely (monitor by TLC/GC, typically 1-2 hours) and then add the reducing agent.[2] This prevents the agent from being consumed by any unreacted aldehyde, although this is less of a concern with selective reagents like STAB.
Q5: I am observing a byproduct with a mass corresponding to the alcohol of my starting aldehyde. Why is this happening?
Causality & Explanation: This occurs when the reducing agent reduces the starting aldehyde carbonyl group in competition with the imine. This is more common with less selective reducing agents like sodium borohydride (NaBH₄), especially if the imine formation is slow.[1]
Troubleshooting Protocol:
-
Switch to a More Selective Reducing Agent: The premier solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃). It is specifically designed for reductive aminations and is much less reactive towards aldehydes and ketones than it is towards protonated imines.
-
Ensure Complete Imine Formation First: As mentioned previously, allowing the imine to form before introducing the reducing agent minimizes the concentration of the free aldehyde available for direct reduction.[2]
| Reducing Agent | Selectivity for Imine vs. Aldehyde | pH Optimum | Comments |
| Sodium Borohydride (NaBH₄) | Low | Neutral to Basic | Can reduce the starting aldehyde. Best used in a two-step process.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Acidic (pH 3-6) | Highly selective but toxic (releases HCN in strong acid). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Very High | Neutral to Mildly Acidic | Generally the preferred reagent; non-toxic, highly selective, and effective.[2] |
Section 3: Purification Challenges
Q6: I am struggling to separate my final amine product from the unreacted imine intermediate using acid-base extraction. What can I do?
Causality & Explanation: Both the desired secondary amine product and the imine intermediate are basic. During an acidic wash (e.g., with 1M HCl), both will be protonated and move into the aqueous layer. When the aqueous layer is basified (e.g., with 1M NaOH), both will be deprotonated and move back into the organic layer, leading to no separation.[3]
Troubleshooting Protocol:
-
Drive the Reaction to Completion: The most effective strategy is to avoid the problem altogether by ensuring the reduction is complete (See Q4). A clean reaction is the easiest to purify.
-
Chemical Conversion of Impurity: If inseparable, the crude product mixture can be re-subjected to the reduction conditions. Dissolve the crude material in a suitable solvent (e.g., methanol or DCE), add another 0.5 equivalents of the reducing agent (e.g., NaBH(OAc)₃), and stir overnight. This should convert the residual imine to the desired product.
-
Purification by Distillation: The target molecule, N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, is a liquid. If it is thermally stable, vacuum distillation can be an effective method for separating it from less volatile impurities or starting materials.
Detailed Protocol: Acid-Base Extraction for Amine Purification This protocol is effective when the main impurities are non-basic.
-
Quench Reaction: After the reaction is complete, cool the mixture in an ice bath and cautiously quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Initial Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Acidic Wash: Wash the combined organic layers with 1M HCl (2 x 50 mL). Crucially, save the aqueous (acidic) layers , as your protonated amine product is now dissolved in this phase. The non-basic impurities will remain in the organic layer, which can be discarded.
-
Basification and Re-extraction: Cool the combined acidic aqueous layers in an ice bath. Slowly add 6M NaOH solution with swirling until the pH is >12 (check with pH paper). A cloudy precipitate or oiling out of your amine product should be visible.
-
Final Extraction: Extract the basified aqueous layer with fresh DCM or ethyl acetate (3 x 50 mL). The deprotonated amine product will now be in the organic phase.
-
Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
References
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-7. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines. The Journal of Organic Chemistry, 71(1), 135-141. [Link]
-
Reddit Discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit r/chemistry. [Link]
Sources
Technical Support Center: Purification of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Welcome to the technical support center for the purification of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile diamine intermediate. Our focus is on providing practical, experience-driven insights grounded in established chemical principles to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Purity After Distillation - Presence of Close-Boiling Impurities
Q: I performed a vacuum distillation of my crude N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, but GC-MS analysis still shows significant impurities. How can I improve the separation?
A: This is a common challenge when dealing with crude reaction mixtures where byproducts may have boiling points close to your target compound. Here’s a systematic approach to troubleshoot and enhance your distillation process:
Root Cause Analysis:
-
Inefficient Fractionation: Your distillation setup may lack the necessary theoretical plates to resolve close-boiling impurities.
-
Co-distillation (Azeotrope Formation): Certain impurities might form an azeotrope with your product, making separation by simple distillation difficult.
-
Thermal Degradation: Although vacuum distillation lowers the boiling point, prolonged exposure to heat can still cause degradation, leading to the formation of new impurities.[1]
Solutions and Methodologies:
-
Optimize Your Fractional Distillation Setup:
-
Increase Column Height and Packing: Employ a longer fractionating column packed with structured packing (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. For effective separation of close-boiling liquids, a column with at least 23 theoretical plates is often recommended.[2]
-
Reflux Ratio Adjustment: Increase the reflux ratio to enhance the separation efficiency. A higher reflux ratio (e.g., 15:1 to 50:1) allows for more equilibrium stages between the liquid and vapor phases within the column, leading to a better separation of components with different volatilities.[2]
-
-
Consider a Chemical Pre-treatment:
-
If you suspect the presence of primary or secondary amine impurities, you can selectively react them to form non-volatile derivatives before distillation. For instance, treatment with phthalic anhydride will convert primary and secondary amines into high-boiling phthalimides, leaving your tertiary amine product to be easily distilled.
-
-
Prevent Thermal Degradation:
-
Lower the Distillation Pressure: A higher vacuum will further decrease the boiling point of your product, minimizing the risk of thermal decomposition.
-
Maintain a Consistent and Appropriate Pot Temperature: Use a heating mantle with a stirrer and monitor the pot temperature closely to avoid overheating.
-
Issue 2: Product Tailing and Poor Separation During Column Chromatography
Q: I'm attempting to purify N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine using silica gel column chromatography, but the product is tailing severely, leading to broad peaks and poor resolution. What can I do?
A: The basic nature of your diamine is the primary cause of this issue. The acidic silanol groups on the surface of silica gel strongly interact with the amine functionalities, leading to irreversible adsorption, tailing, and potential degradation.[3]
Expert Recommendations:
-
"Poison" the Silica Gel with a Base:
-
Triethylamine (TEA) Additive: The most common and effective solution is to add a small amount of a volatile base, like triethylamine (typically 0.5-2% v/v), to your mobile phase.[4] The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Ammonia Treatment: Alternatively, you can pre-treat your silica gel with ammonia. This can be done by preparing a slurry of silica in a solvent saturated with ammonia gas or containing a small percentage of ammonium hydroxide.[4]
-
-
Switch to a Different Stationary Phase:
-
Amine-Functionalized Silica Gel: This is an excellent alternative as the stationary phase is basic, which minimizes the strong interactions with your basic analyte. This often allows for purification without the need for basic additives in the mobile phase, simplifying solvent removal.[3][5]
-
Alumina (Basic or Neutral): Basic or neutral alumina can also be a suitable stationary phase for the purification of amines.
-
Experimental Workflow for Column Chromatography of Basic Amines:
Caption: Workflow for purifying basic amines using silica gel chromatography with a basic modifier.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine sample?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reductive amination of 3-(pyrrolidin-1-yl)propanal with methylamine.[6][7][8] Potential impurities from this process include:
| Impurity Type | Potential Structure/Identity | Rationale for Formation |
| Starting Materials | 3-(pyrrolidin-1-yl)propanal, Methylamine | Incomplete reaction. |
| Over-alkylation Products | Quaternary ammonium salts | Reaction of the product with any remaining alkylating agent. |
| Side-products from Reductant | Borate esters (if using NaBH₄) | Reaction of the reductant with solvent or starting materials. |
| Imines/Enamines | Intermediate imine/enamine species | Incomplete reduction. |
Q2: Is it better to purify the free base or a salt of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine?
A2: This depends on the nature of the impurities and the desired final form of your product.
-
Purifying the Free Base: This is typically done by distillation or chromatography as described above. It is effective for removing non-volatile impurities or those with significantly different polarities.
-
Purifying as a Salt: Converting the amine to a salt (e.g., hydrochloride) can be a very effective purification method, especially for removing non-basic impurities.[9] The general procedure involves dissolving the crude amine in a suitable solvent (like isopropanol or diethyl ether) and adding a solution of HCl in the same or a miscible solvent.[10][11] The resulting salt often precipitates and can be purified by recrystallization.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities or thermally sensitive compounds. Reversed-phase HPLC with a mobile phase buffered at a higher pH is often suitable for basic amines.[3]
Q4: My purified N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is colorless initially but develops a yellow or brown color upon storage. Why is this happening and how can I prevent it?
A4: Aliphatic amines are susceptible to oxidative degradation, especially when exposed to air, light, and trace metal impurities.[14][15][16] This degradation can lead to the formation of colored byproducts.
Prevention Strategies:
-
Inert Atmosphere: Store the purified amine under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber-colored vials or store the product in a dark place to prevent photo-oxidation.[17]
-
Low Temperature: Store at reduced temperatures (e.g., in a refrigerator) to slow down the rate of degradation.
-
High Purity: Ensure that all metallic impurities from catalysts or reaction vessels are removed during purification, as they can catalyze oxidation.
Logical Flow for Purification Strategy Selection:
Caption: Decision-making flowchart for selecting the appropriate purification technique.
References
- Ge, X. L.; Wexler, A. S.; Clegg, S. L. Atmospheric amines - Part I. A review.
- Agilent Technologies. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. 2023-02-10. [Link]
- Kirss, V.; Park, J. C. Purification of toluenediamine mixtures by vacuum distillation. U.S.
-
ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]
- Fleck, T. J.; McWhorter, W. W., Jr.; DeKam, R. N.; Pearlman, B. A. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. J. Org. Chem.2003, 68 (25), 9612-9617.
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
- NILU.
- Rich, D. H.; Sun, C. Q.; Vara Prasad, J. V. N. Macrocyclic Diimines. Organic Syntheses1998, 75, 215.
-
ResearchGate. A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. [Link]
- Gruenenthal Gmbh. Method for salt preparation. U.S. Patent Application 2010/0204470 A1, published August 12, 2010.
- Ge, X.; Wexler, A. S.; Clegg, S. L. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environ. Sci. Technol.2014, 48 (15), 8946-8953.
- Bayer AG. Process for the purification of tertiary amines. European Patent EP 0007983 A1, published February 20, 1980.
-
LabRulez GCMS. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
- Google Patents. Preparation method of 1-methyl-3-pyrrolidinol. CN113321605A.
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). 2022-04-29. [Link]
-
VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. 2003-07-16. [Link]
- ResearchGate.
-
ResearchGate. Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. [Link]
-
Cheresources.com Community. Vacuum Distillation For Amine Regeneration. 2012-01-20. [Link]
-
Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. 2012-12-10. [Link]
- ResearchGate.
- Royal Society of Chemistry. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environ. Sci.: Processes Impacts2022, 24, 1481-1490.
-
Texium. Vacuum Distillation of Aniline. 2020-06-03. [Link]
- ResearchGate.
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. 2019-09-01. [Link]
- Royal Society of Chemistry. Organic & Biomolecular Chemistry.
-
Organic Syntheses. Methylamine Hydrochloride. [Link]
- ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. 2025-10-19.
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
Sources
- 1. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 2. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. teledyneisco.com [teledyneisco.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 12. agilent.com [agilent.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 17. nilu.com [nilu.com]
Technical Support Center: Purification of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Welcome to the technical support center for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile diamine intermediate. Achieving high purity is critical for ensuring reproducible results in downstream applications, from preclinical drug discovery to materials science. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome common purification challenges.
Section 1: FAQs - Understanding and Identifying Impurities
This section addresses the crucial first step in any purification strategy: knowing what you need to remove. The choice of synthetic route directly influences the impurity profile of your crude product.
Q1: What are the most likely impurities in my crude N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine?
A1: The impurity profile is intrinsically linked to your synthetic pathway. Most syntheses for this molecule involve coupling a C3-amine synthon with pyrrolidine. Understanding the potential side reactions is key to anticipating impurities.
Common Synthetic Routes & Associated Impurities:
| Synthetic Route | Potential Impurities | Rationale for Formation |
| Route A: Reductive amination of 1-(pyrrolidin-1-yl)propan-2-one with methylamine | - Unreacted 1-(pyrrolidin-1-yl)propan-2-one- N,N-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine- Isopropylamine side products | Incomplete reaction. The ketone starting material is a common impurity. Over-methylation can occur depending on the reducing agent and methylamine source. |
| Route B: Nucleophilic substitution of 1-(3-halopropyl)pyrrolidine with methylamine | - Unreacted 1-(3-halopropyl)pyrrolidine- Pyrrolidine (from elimination/decomposition)- Quaternary ammonium salts | Incomplete reaction or use of excess halide. Elimination side reactions can occur under basic conditions. Over-alkylation of the product leads to quaternary salts. |
| Route C: Reaction of pyrrolidine with N-methyl-3-aminopropanol (via activation) | - Unreacted pyrrolidine- Unreacted N-methyl-3-aminopropanol- Residual activating agents (e.g., sulfonyl chlorides) | Incomplete reaction. These starting materials have significantly different properties and are often easier to remove. |
Additionally, always consider residual solvents (e.g., THF, Toluene, Methanol) and water as common process-related impurities.
Q2: Which analytical techniques are best for detecting and quantifying impurities in my sample?
A2: A multi-technique approach is essential for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for this type of molecule. It is excellent for identifying and quantifying volatile impurities such as residual starting materials, solvents, and closely related byproducts. A typical GC-FID method can be used for purity assays to the nearest 0.01%.[1]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides invaluable structural information. It can help identify major impurities and confirm the structure of your desired product. It is particularly useful for identifying isomers and non-volatile impurities that are not amenable to GC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for detecting non-volatile impurities like quaternary ammonium salts or inorganic salts.[2]
-
Karl Fischer Titration: The definitive method for quantifying water content, which can be a critical parameter for stability and reactivity in subsequent steps.
Section 2: Troubleshooting Purification Workflows
Once you have identified the impurities, you can select an appropriate purification strategy. This section provides guidance on common challenges.
Caption: Purification method selection workflow.
Q3: My main impurity is unreacted pyrrolidine. How can I remove it effectively?
A3: Pyrrolidine (Boiling Point: ~87 °C) is significantly more volatile than your product (N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, Estimated B.P. >200 °C). Therefore, fractional vacuum distillation is the most effective and scalable method. The large difference in boiling points allows for a clean separation. See Protocol 1 for a detailed procedure.
Q4: How do I remove inorganic salts or highly polar starting materials?
A4: The basic nature of your diamine product is the key.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution. This will keep your product in its free-base form in the organic layer while partitioning the inorganic salts into the aqueous layer.
-
Back-extraction can further enhance purity. After the basic wash, extract the organic layer with dilute hydrochloric acid. Your product will form a hydrochloride salt and move into the aqueous layer, leaving non-basic organic impurities behind. You can then re-basify the aqueous layer and extract your pure product back into an organic solvent.
Q5: I'm struggling to separate a closely related tertiary amine impurity. What should I do?
A5: This is a common and challenging problem where boiling points are often too close for efficient distillation.
-
For High Purity at Small Scale (<10g): Preparative column chromatography is the preferred method. It is crucial to use an amine-deactivated stationary phase or a modified mobile phase. Standard silica gel is acidic and will cause significant tailing and potential degradation of your product.[3] See Protocol 3 for details.
-
For Larger Scale or Crystalline Products: Salt formation and recrystallization can be highly effective.[4] Diamines often form crystalline salts (e.g., hydrochlorides, tartrates, oxalates) with distinct solubilities compared to their tertiary amine or monoamine impurity counterparts. Experiment with different acids and solvent systems to find conditions that selectively crystallize your desired product's salt. See Protocol 2 .
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for your purification work. Always perform a small-scale trial before committing your entire batch.
Protocol 1: Fractional Vacuum Distillation
Causality: This method separates compounds based on differences in their boiling points. It is most effective when the boiling points of the product and impurities differ by at least 25 °C. Vacuum is used to lower the boiling point, preventing thermal degradation of the amine.
Step-by-Step Methodology:
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and greased for vacuum.
-
Drying (Optional but Recommended): Dry the crude amine over anhydrous magnesium sulfate or potassium hydroxide pellets for several hours, then filter to remove the drying agent. This prevents water from co-distilling.
-
Charge the Flask: Add the crude oil to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed. A vacuum level of 1-10 mmHg is typical.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities like residual solvents and pyrrolidine. The vapor temperature will be low and may fluctuate.
-
Heart Cut: As the temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask. Collect the main fraction (your pure product) while the temperature remains constant.
-
End Fraction: If the temperature begins to rise or drop, or if the product color changes, stop the distillation or switch to a final fraction flask.
-
-
Shutdown: Remove the heat source first, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure before disassembling.
Protocol 2: Salt Formation and Recrystallization
Causality: This technique exploits the differences in solubility between the salt of the desired amine and the salts of its impurities in a specific solvent system. By forming a salt, the non-polar free-base amine is converted into a polar, often crystalline, solid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol, or acetone). Use a minimal amount of hot solvent to ensure saturation.
-
Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in isopropanol, or a solution of oxalic acid or tartaric acid in the same solvent) dropwise to the stirred amine solution. Monitor for precipitation. You can add the acid stoichiometrically (2 equivalents for a dihydrochloride) or until precipitation ceases.
-
Crystallization:
-
If crystals form immediately at room temperature, continue stirring for 30 minutes, then cool in an ice bath to maximize yield.
-
If no crystals form, you may need to slowly add an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or hexane) until turbidity persists, then cool.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent or the anti-solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified salt crystals under vacuum.
-
Liberation of Free Base (Optional): To recover the amine, dissolve the salt in water, basify the solution to pH >12 with NaOH, and extract the pure amine with an organic solvent. Dry the organic layer and remove the solvent in vacuo.
Protocol 3: Amine-Deactivated Flash Column Chromatography
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For basic amines, standard acidic silica gel causes strong, irreversible binding. Amine-deactivated silica or adding a basic modifier to the mobile phase masks the acidic sites, allowing for successful elution and separation based on polarity differences.[3]
Step-by-Step Methodology:
-
Stationary Phase Selection: Use a commercially available amine-functionalized silica gel (e.g., Biotage® KP-NH) or triethylamine-deactivated silica gel.
-
Mobile Phase Selection: A common mobile phase system is a gradient of ethyl acetate in hexane or dichloromethane/methanol. Crucially, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to prevent peak tailing.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.
-
Packing and Loading: Pack the column with the chosen stationary phase slurried in the initial mobile phase. Carefully load the sample onto the top of the column.
-
Elution: Run the column using a shallow solvent gradient (e.g., starting with 100% Hexane/1% Et₃N and gradually increasing the percentage of Ethyl Acetate).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine modifier is volatile and will be removed during this step.
Section 4: References
-
CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents. Available at:
-
CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents. Available at:
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available at: [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Paragon Laboratories. N-Methylpyrrolidone (NMP) Testing for Purity Assay by GC-FID. Available at: [Link]
-
ResearchGate. (2018, November). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Available at: [Link]
-
Nguyen, V. H., et al. (2020). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Reaction Monitoring of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine by TLC/GC-MS
Welcome to the technical support guide for monitoring the synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for effective reaction monitoring. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both accuracy and reproducibility.
Section 1: Foundational Principles & Initial Workflow
The synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a tertiary amine, from its corresponding secondary amine precursor and a methylating agent, requires careful monitoring to determine reaction completion and identify potential side products. Both TLC and GC-MS offer unique advantages in this process. TLC is a rapid, cost-effective technique ideal for real-time, qualitative assessment of the reaction's progress.[1][2] GC-MS, on the other hand, provides quantitative analysis and structural confirmation of the product and any impurities.
Integrated Analytical Workflow
A robust monitoring strategy integrates both techniques. TLC is used for frequent, quick checks at the bench, while GC-MS is employed for more detailed analysis at key time points (e.g., mid-reaction and upon expected completion).
Caption: Integrated workflow for reaction monitoring.
Section 2: Thin-Layer Chromatography (TLC) - Troubleshooting & FAQs
TLC is the first line of analysis for monitoring the conversion of the secondary amine starting material to the tertiary amine product.[2] Due to the basic nature of amines, specific considerations are necessary to achieve clear separation.
FAQ 1: My amine spots are streaking badly on the silica gel plate. What's happening and how do I fix it?
Answer: Streaking of amines on standard silica gel is a common issue.[3] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[2][4] Basic compounds like your N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and its precursor can interact strongly with these acidic sites via acid-base interactions, leading to poor migration and tailing or streaking.[4][5]
Troubleshooting Steps:
-
Incorporate a Base in the Mobile Phase: The most effective solution is to add a small amount of a volatile base to your eluent system. This base will neutralize the acidic sites on the silica, allowing your amine to travel up the plate without strong, undesirable interactions.
-
Recommended Additives:
-
Add 0.5-2% triethylamine (Et₃N) to your solvent mixture.
-
Alternatively, use a mixture of 10% ammonium hydroxide (NH₄OH) in methanol, and then add this stock solution to make up 1-10% of your dichloromethane (DCM) mobile phase.[1]
-
-
-
Use Alumina Plates: Alumina plates are slightly basic and can sometimes provide better separation for basic compounds without the need for mobile phase additives.
-
Check Sample Concentration: Overly concentrated spots can also lead to streaking.[6] Dilute your reaction aliquot in a suitable solvent (like methanol or DCM) before spotting.
FAQ 2: My starting material and product have very similar Rf values. How can I improve the separation?
Answer: The starting material (a secondary amine) and the product (a tertiary amine) are structurally similar, which can lead to close Rf values. The key is to fine-tune the polarity of your mobile phase to exploit the subtle polarity difference.
Troubleshooting Steps:
-
Systematically Vary Solvent Polarity:
-
If both spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., methanol).
-
If both spots are too low (low Rf), your mobile phase is not polar enough. Incrementally increase the amount of the polar solvent.
-
A good starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[2] Begin with a 95:5 DCM:MeOH ratio and adjust as needed.
-
-
Try a Different Solvent System: Sometimes a complete change in solvent composition is necessary. A common system for amines is n-butanol, acetic acid, and water.[7]
-
Utilize a Co-spot: To definitively track the reaction, always use a three-lane spotting system on your TLC plate: Starting Material (SM), Reaction Mixture (RM), and a Co-spot (C) where both SM and RM are spotted on top of each other.[2] This helps to confirm if the spot in the reaction mixture is indeed the starting material or a new product.[2]
| Lane 1: SM | Lane 2: C (Co-spot) | Lane 3: RM |
| Starting Material | Starting Material + Reaction Mixture | Reaction Mixture |
Protocol 1: Standardized TLC Method for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.[7] With a pencil, gently draw an origin line about 1 cm from the bottom.[2]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a vial with a few drops of methanol. Do the same for your starting material reference.
-
Spotting: Using separate capillary tubes, spot the starting material (SM), the co-spot (C), and the reaction mixture (RM) on the origin line. Keep the spots small and concentrated.[2]
-
Eluent Preparation: Prepare a mobile phase of 90:10:1 Dichloromethane:Methanol:Triethylamine in a developing chamber. Add a piece of filter paper to saturate the chamber atmosphere.
-
Development: Place the TLC plate in the chamber, ensuring the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).[7]
-
Stain the plate using a potassium permanganate (KMnO₄) dip or a ninhydrin solution (ninhydrin is particularly good for primary and secondary amines, but can also work for some tertiary amines). Gently heat the plate with a heat gun to develop the spots.
-
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - Troubleshooting & FAQs
GC-MS provides definitive identification and purity assessment. However, the analysis of polar, basic amines like N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine can be challenging due to potential interactions with the GC system.[8]
FAQ 3: I'm seeing significant peak tailing for my amine in the GC chromatogram. What is the cause and how can I get sharp peaks?
Answer: Peak tailing for amines is a classic problem in gas chromatography.[8] It's typically caused by the interaction of the basic amine with active sites (e.g., free silanol groups) in the GC inlet liner and on the column itself. These interactions lead to delayed elution for a portion of the analyte molecules, resulting in a tailed peak.
Troubleshooting Steps:
-
Use an Inert Flow Path: Ensure you are using a GC system with an inert flow path, including an inert inlet liner (e.g., deactivated glass wool liner) and gold-plated seals.[9]
-
Select the Right GC Column: A standard non-polar column (like a DB-1 or HP-5) may show tailing. It is highly recommended to use a column specifically designed for the analysis of amines. These "amine-specific" columns have a basic deactivation layer that shields the analytes from active sites. Examples include columns with "amine," "WAX," or "Volamine" in their trade names.
-
Column Maintenance: If the column has been used extensively, active sites may have developed. Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters from the inlet side of the column or replace it entirely.
-
Consider Derivatization: If the above steps do not resolve the issue, derivatization is a powerful technique.[8][10] This involves chemically modifying the amine to make it less polar and more volatile, which significantly improves its chromatographic behavior.[10] A common method is acylation using reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).[8]
Caption: The principle of derivatization for improved GC analysis.
FAQ 4: I'm not getting a clear molecular ion peak in the mass spectrum. How can I confirm the identity of my product?
Answer: Tertiary amines can sometimes exhibit complex fragmentation patterns in electron ionization (EI) mass spectrometry, and the molecular ion (M⁺) may be weak or absent. The fragmentation is often dominated by cleavage alpha to the nitrogen atom.
Troubleshooting Steps:
-
Look for Characteristic Fragment Ions: For N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, the most likely fragmentation will be the loss of a propyl group or cleavage within the pyrrolidine ring. The base peak is often the most stable carbocation formed from alpha-cleavage. For propylamine, a common fragment is [CH₂NH₂]⁺ at m/z 30.[11] For your larger molecule, expect to see fragments corresponding to the pyrrolidine ring and the N-methylpropanamine side chain.
-
Lower the Ionization Energy: If your instrument allows, reducing the electron ionization energy from the standard 70 eV to a lower value (e.g., 20-30 eV) can sometimes increase the relative abundance of the molecular ion.
-
Use Chemical Ionization (CI): If available, switch to a softer ionization technique like Chemical Ionization (CI). CI is less energetic than EI and often produces a strong protonated molecule peak ([M+H]⁺), making it much easier to confirm the molecular weight of your product.
-
Compare to Starting Material: Inject a standard of your starting material and compare its mass spectrum to that of your product. The appearance of new, characteristic fragment ions and the disappearance of fragments unique to the starting material can confirm the conversion.
Protocol 2: GC-MS Method for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Sample Preparation:
-
Take an aliquot from the reaction mixture.
-
Perform a mini-workup: dilute with water, make the solution basic (pH > 10) with NaOH, and extract with a small volume of ethyl acetate or dichloromethane.[12] This removes salts and other non-volatile components.
-
Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial.
-
-
GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC Column | Capillary column for amines (e.g., DB-5ms, HP-5ms UI, or specific amine column) | A polar or specially deactivated phase is crucial to minimize peak tailing for basic compounds.[13][14] |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | For concentrated samples to avoid overloading the column. |
| Carrier Gas | Helium, constant flow (1.0-1.5 mL/min) | Standard carrier gas for GC-MS. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for separation of any lower boiling point impurities from the higher boiling point product. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns. |
| Scan Range | 40-400 m/z | Covers the expected molecular weight and fragment ions. |
Section 4: References
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]
-
VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
-
operachem. (2024). TLC-Thin Layer Chromatography. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
ResearchGate. (n.d.). Separation of biogenic amines by thin-layer chromatography. [Link]
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
Agilent. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine. [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. [Link]
-
ResearchGate. (2025). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. [Link]
-
ResearchGate. (n.d.). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. [Link]
-
Taylor & Francis Online. (n.d.). Stationary Phases for Thin-Layer Chromatography. [Link]
-
YouTube. (2022). How to Troubleshoot and Improve your GC/MS. [Link]
-
LabRulez GCMS. (n.d.). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
-
Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. [Link]
-
Indian Journal of Chemical Technology. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]
-
ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]
-
Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?. [Link]
-
Chemistry Stack Exchange. (2019). How to determine polarity of components in TLC. [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
ResearchGate. (2025). TLC Separation of Amino Acids with a Green Mobile Phase. [Link]
-
GL Sciences. (n.d.). GC Column Selection Guide. [Link]
-
West Virginia University, Glen Jackson. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]
-
Reddit. (2025). TLC Solvent for Very Polar Molecule : r/Chempros. [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
NIH. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chembam.com [chembam.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. agilent.com [agilent.com]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. reddit.com [reddit.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.ca [fishersci.ca]
Validation & Comparative
Introduction: The Analytical Challenge of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
An Expert's Comparative Guide to the Validation of Analytical Methods for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol [1]. As a reactive intermediate and building block in pharmaceutical synthesis, its purity is critical. The analytical challenge stems from its chemical properties: high polarity, basicity, and lack of a strong chromophore, which complicates analysis by common chromatographic techniques.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[2][3]. This guide will compare two primary analytical approaches—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)—for the assay and impurity profiling of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines[4][5].
The Regulatory Imperative: ICH Guidelines
Method validation is a mandatory requirement by regulatory bodies such as the FDA and EMA[6][7]. The ICH guidelines provide a harmonized framework for validating analytical procedures[4]. The core validation characteristics that must be investigated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components[4].
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration[4].
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity[2].
-
Accuracy: The closeness of test results to the true value[4].
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes Repeatability, Intermediate Precision, and Reproducibility[3][4].
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[4].
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[4].
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[4].
Methodological Approaches: A Comparative Overview
The analysis of amines like N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine presents a choice between two powerful techniques: GC and HPLC. The selection is not arbitrary and depends on the specific analytical goals.
Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. Given the amine's structure, it is amenable to GC analysis. However, the high basicity of amines can lead to strong interactions with the stationary phase, causing poor peak shape (tailing) and low recovery[8][9]. This is often mitigated by using base-deactivated columns or through derivatization. Coupling with a Mass Spectrometer (MS) provides high specificity and sensitivity, making it a powerful tool for identification and quantification[10].
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for a wide range of compounds. For polar compounds like our target amine, Reversed-Phase (RP) HPLC is a common choice. The primary challenge is detection; the molecule lacks a significant UV-absorbing chromophore, rendering UV detection insensitive[11]. Therefore, coupling with a mass spectrometer (LC-MS) is often essential. LC-MS offers excellent sensitivity and specificity and avoids the need for high temperatures, which could degrade thermally labile impurities[12]. Derivatization to introduce a chromophore or fluorophore is an alternative but adds complexity to the sample preparation[11][13].
Below is a decision-making workflow for selecting the appropriate technique.
Caption: Decision workflow for analytical method selection.
Validation Protocols and Comparative Data
This section provides detailed protocols for key validation parameters, comparing hypothetical GC-MS and HPLC-MS methods. The objective is to provide a practical framework for researchers.
Overall Validation Workflow
The validation process follows a structured plan, from protocol definition to the final report.
Caption: General workflow for analytical method validation.
Specificity
Specificity demonstrates that the signal measured is from the target analyte only.
-
Protocol:
-
Analyze a blank sample (diluent) to check for interfering peaks at the retention time of the analyte and its known impurities.
-
Analyze a sample of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
-
Analyze samples of known related impurities individually, if available.
-
Spike the analyte sample with known impurities and potential degradation products.
-
Assess peak purity using MS analysis (for both GC-MS and HPLC-MS) by comparing mass spectra across the peak.
-
-
Causality: For complex mixtures, chromatographic separation alone may not be sufficient. Mass spectrometry provides an orthogonal detection method, ensuring peak identity and purity, which is critical for trustworthiness[14].
Linearity and Range
This establishes the concentration range over which the method is reliable.
-
Protocol:
-
Prepare a stock solution of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay method, the range should typically cover 80% to 120% of the expected test concentration[2].
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy
Accuracy is determined by spiking a sample matrix with a known quantity of the analyte.
-
Protocol:
-
Prepare samples of a representative matrix (e.g., a placebo formulation or starting material mixture) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration)[3].
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).
-
Analyze the samples and calculate the percent recovery for each.
-
The mean recovery should be within an established limit, typically 98.0% to 102.0%.
-
Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).
-
Protocol:
-
Repeatability:
-
Prepare a minimum of six samples at 100% of the test concentration[2].
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies.
-
-
Comparative Performance Data
The following table summarizes hypothetical validation data for the two compared methods.
| Validation Parameter | GC-MS Method | HPLC-MS Method | Typical Acceptance Criteria |
| Specificity | No interference observed. Peak purity confirmed by MS. | No interference observed. Peak purity confirmed by MS. | No co-elution at analyte retention time. |
| Linearity (r²) | 0.9992 | 0.9995 | ≥ 0.995 |
| Range (Assay) | 80 - 120 µg/mL | 80 - 120 µg/mL | 80-120% of test concentration[2] |
| Accuracy (% Recovery) | 99.5% (±1.2% RSD) | 100.2% (±0.9% RSD) | 98.0 - 102.0% |
| Precision (Repeatability) | 0.8% RSD | 0.6% RSD | ≤ 2.0% RSD[4] |
| Precision (Intermediate) | 1.3% RSD | 1.1% RSD | ≤ 2.0% RSD[4] |
| LOQ | 0.1 µg/mL | 0.05 µg/mL | Sufficiently low for impurity analysis. |
| Robustness | Unaffected by ±2°C inlet temp & ±5% flow rate change. | Unaffected by ±2°C column temp & ±0.2 pH unit change. | %RSD of results < 2.0% |
-
Interpretation: In this hypothetical comparison, both methods are valid and suitable for their intended purpose. The HPLC-MS method demonstrates slightly better precision and a lower LOQ, making it potentially more suitable for trace impurity analysis. The GC-MS method is also highly effective and may be preferred in labs where GC is the primary platform for volatile amine analysis.
Conclusion
Both GC-MS and HPLC-MS are powerful and validatable techniques for the analysis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. The choice between them depends on several factors, including the required sensitivity (LOQ), the volatility of potential impurities, and available laboratory instrumentation. An HPLC-MS method may offer superior performance for trace analysis due to lower detection limits and avoidance of thermal degradation. A GC-MS method, when using appropriate columns, provides a robust alternative.
Ultimately, a thoroughly executed validation as outlined in this guide, and grounded in the principles of ICH Q2(R2), will ensure that the chosen analytical procedure is fit-for-purpose, providing reliable and scientifically sound data critical for drug development and quality control.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Wikipedia. (2024). Tirzepatide. Retrieved from [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PubChem. (2026, January 10). N-[(1-methylpyrrolidin-3-yl)methyl]propan-1-amine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
PubMed. (2019). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
- Google Patents. (n.d.). Method of analysis of amine by mass spectrometry.
-
Taylor & Francis Online. (n.d.). High-Performance Liquid Chromatography Analysis of Amines in Must and Wine: A Review. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
Agilent. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ACS Publications. (2026, January 9). Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymatic Hydrolysis and Fermentation. Retrieved from [Link]
-
VTechWorks - Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
SlideShare. (2019, April 1). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N-methyl propyl amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. waters.com [waters.com]
- 13. tandfonline.com [tandfonline.com]
- 14. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Predicted Biological Activity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and Structurally Related Nicotinic Acetylcholine Receptor Ligands
This guide provides a comparative analysis of the predicted biological activity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, juxtaposed with well-characterized, structurally analogous compounds. The primary focus of this comparison is the interaction with nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels involved in a myriad of physiological and pathological processes.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships (SAR) that govern the interaction of small molecules with nAChRs.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including many natural alkaloids like nicotine.[3][4] Its three-dimensional structure and the nucleophilicity of the nitrogen atom make it a versatile building block for designing ligands that target a wide range of receptors.[5] N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine features this key heterocyclic motif, suggesting its potential as a modulator of neuronal signaling pathways. Given its structural similarity to known nicotinic agonists, this guide will explore its predicted activity profile at various nAChR subtypes.
Structural Comparison of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and Key Analogs
A critical aspect of predicting the biological activity of a novel compound lies in understanding the structure-activity relationships (SAR) of its analogs.[6] In this context, nicotine serves as a foundational comparator due to its well-documented interaction with nAChRs.[6]
Table 1: Structural Comparison of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, Nicotine, and Other Analogs
| Compound | Pyrrolidine Ring Modification | Linker between Pyrrolidine and Terminal Group | Terminal Group | Predicted nAChR Activity |
| N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | N-methylated | 3-carbon alkyl chain | Methylamine | Likely nAChR agonist/modulator |
| Nicotine | N-methylated | Direct bond from C2 | Pyridine | Potent nAChR agonist |
| Pyrrolidinyl Benzofurans | N-methylated at C2 or C3 | Direct bond | Hydroxylated Benzofuran | Selective α4β2 nAChR partial agonists[7][8] |
| Pyrrolidinyl Benzodioxanes | N-methylated at C2 | Direct bond | Hydroxylated/Aminated Benzodioxane | Selective α4β2 nAChR partial agonists[7][8] |
| Conformationally Restricted Nicotine Analogs | N-methylated, part of a rigid polycyclic system | Fused ring system | Pyridine | Subtype-selective nAChR activity[9] |
The presence of the N-methylated pyrrolidine ring in N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a key feature shared with nicotine, suggesting a potential interaction with the orthosteric binding site of nAChRs.[6] However, the flexible three-carbon linker in N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, as opposed to the direct bond in nicotine, will significantly influence its conformational freedom and how it presents its pharmacophoric elements to the receptor binding pocket.
Quantitative structure-activity relationship (QSAR) studies on nicotine analogs have demonstrated that modifications to the pyrrolidine ring can significantly impact binding affinity.[10] For instance, large substituents on the pyrrolidine ring are generally detrimental to binding.[10] The simple N-methylation in the topic compound is consistent with maintaining activity.
Predicted Biological Activity at Nicotinic Acetylcholine Receptors
Based on the established SAR of nicotinic ligands, we can predict the likely biological activity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. The N-methylpyrrolidine moiety is a strong indicator of potential agonistic or modulatory activity at nAChRs. The flexibility of the propanamine side chain may allow for interactions with different nAChR subtypes, potentially with a different selectivity profile compared to the more rigid nicotine molecule.
It is plausible that N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine will exhibit agonist properties at neuronal nAChR subtypes, such as α4β2 and α7, which are the most abundant in the central nervous system.[2] The degree of potency and efficacy would be dependent on how the flexible side chain orients the terminal methylamine group within the binding pocket.
Experimental Workflows for Biological Activity Determination
To empirically determine the biological activity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a series of well-established in vitro assays would be employed.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to a specific receptor subtype.[11]
Protocol for nAChR Radioligand Binding Assay: [12][13]
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the nAChR subtype of interest (e.g., rat brain for α4β2 and α7, or IMR-32 cells for α3β4) in a cold lysis buffer.[12][13]
-
Centrifuge the homogenate to pellet the cell membranes.[13]
-
Wash the membrane pellet and resuspend in a suitable buffer.[13]
-
Determine the protein concentration of the membrane preparation.[13]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]Cytisine for α4β2, [³H]methyllycaconitine for α7, or [³H]epibatidine for α3β4), and varying concentrations of the test compound (N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine).[12]
-
Incubate the plate to allow for binding equilibrium to be reached.[13]
-
To determine non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine) is added to a set of wells.[14]
-
-
Filtration and Counting:
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.[13]
-
Experimental Workflow for Radioligand Binding Assay
Caption: Simplified nAChR signaling cascade.
Conclusion
While direct experimental data for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is not yet publicly available, a comparative analysis based on the well-established structure-activity relationships of nicotinic acetylcholine receptor ligands provides a strong foundation for predicting its biological activity. The presence of the N-methylpyrrolidine moiety, a key pharmacophore in many nAChR agonists, suggests that this compound is likely to interact with and modulate nAChRs. The flexible three-carbon linker distinguishes it from more rigid analogs like nicotine and may confer a unique subtype selectivity profile.
The experimental protocols detailed in this guide provide a clear roadmap for the empirical determination of the binding affinity and functional activity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. Such studies are essential to validate the predictions made in this guide and to fully elucidate the pharmacological profile of this and other novel pyrrolidine-based compounds. This systematic approach, combining predictive analysis with rigorous experimental validation, is fundamental to the discovery and development of new therapeutic agents targeting the nicotinic acetylcholine receptor system.
References
-
Chen, J., et al. (n.d.). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. Retrieved from [Link]
-
(n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. Retrieved from [Link]
-
(2023, May 26). Structure-activity relationship (SAR) of Nicotine. Medicinal Chemistry Lectures Notes. Retrieved from [Link]
-
Arias, H. R., et al. (2020, November 24). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. Retrieved from [Link]
-
(n.d.). Nicotinic acetylcholine receptor. Wikipedia. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Retrieved from [Link]
-
Appiani, R., et al. (2022, June 1). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. PubMed. Retrieved from [Link]
-
(2019, December 11). Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. MDPI. Retrieved from [Link]
-
Pallavicini, M., et al. (n.d.). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. AIR Unimi. Retrieved from [Link]
-
(n.d.). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. MDPI. Retrieved from [Link]
-
(n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]
-
(n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. Retrieved from [Link]
-
Bavo, F., et al. (n.d.). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PubMed Central. Retrieved from [Link]
-
Kume, T. (2018, April 4). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. Retrieved from [Link]
-
Gopalakrishnan, S. M., et al. (n.d.). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. PubMed. Retrieved from [Link]
-
(n.d.). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]
-
D'Oyley, J., & Spanu, C. (n.d.). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Retrieved from [Link]
- (n.d.). Nicotine analogs. Google Patents.
-
(n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. Retrieved from [Link]
-
Anderson, D. J. (2008, December). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. Retrieved from [Link]
-
Yartsev, A. (n.d.). Nicotinic acetylcholine receptor intracellular signaling pathway. Deranged Physiology. Retrieved from [Link]
-
(n.d.). Nicotine. Wikipedia. Retrieved from [Link]
-
Seneviratne, U., et al. (2021, February 1). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. SpringerLink. Retrieved from [Link]
-
Dowell, C., et al. (2022, February 21). Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. PubMed Central. Retrieved from [Link]
-
Stokes, C., et al. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved from [Link]
-
(n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
-
Auerbach, A. (2020, September 10). Pathways for nicotinic receptor desensitization. Rockefeller University Press. Retrieved from [Link]
-
Moldoveanu, S. C., & Perigo, C. (2025, May 25). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. PDXScholar. Retrieved from [Link]
-
(n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Retrieved from [Link]
-
(n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. NIH. Retrieved from [Link]
-
Kudryavtsev, D., et al. (2023, November 29). Comparison of Conformations and Interactions with Nicotinic Acetylcholine Receptors for E. coli-Produced and Synthetic Three-Finger Protein SLURP-1. MDPI. Retrieved from [Link]
-
(n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
-
(2024, August 7). Novel E-Cigarette Products Marketed to Contain Nicotine Analogs Instead of Nicotine Show Discrepancies Between Label Information and Contents. American Thoracic Society. Retrieved from [Link]
- (n.d.). Preparation method of N-methylpyrrolidine. Google Patents.
-
Kumar, A., et al. (n.d.). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. Retrieved from [Link]
-
Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship (SAR) of Nicotine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 7. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. revvity.com [revvity.com]
A Comparative Guide to N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Diamine Linker
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine that features a secondary amine, a tertiary amine incorporated within a pyrrolidine ring, and a flexible three-carbon linker. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs.[2][3] The differential reactivity of its two nitrogen atoms allows for selective functionalization, making it a powerful tool for building molecular complexity.
This guide will compare the performance of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine against two structurally similar alternatives: the acyclic N-Methyl-1,3-propanediamine and the six-membered ring analogue, 3-(Piperidin-1-yl)propan-1-amine. Through this comparison, we will elucidate the subtle yet significant impact of the cyclic structure on reactivity, yield, and application.
Core Chemical Properties and Reactivity Profile
The utility of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine as a synthetic intermediate is rooted in its physicochemical properties.
| Property | Value |
| CAS Number | 99114-68-8 |
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| Boiling Point | 198-200 °C |
| Topological Polar Surface Area | 15.3 Ų[4] |
| Hydrogen Bond Donors | 1[4] |
| Rotatable Bonds | 4[4] |
The key to its performance lies in the differing basicity and nucleophilicity of its two amine groups. The secondary amine is generally more nucleophilic and is the primary site for reactions like acylation and alkylation. The tertiary amine within the pyrrolidine ring is less nucleophilic but can act as an internal base or a site for quaternization. This inherent differential reactivity is a significant advantage in multi-step syntheses, often eliminating the need for protecting group strategies.
Performance Comparison with Alternative Diamine Intermediates
The choice of a linker molecule can profoundly impact the outcome of a synthesis. Below is a comparison of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine with two common alternatives.
| Feature | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | N-Methyl-1,3-propanediamine | 3-(Piperidin-1-yl)propan-1-amine |
| Structure | A five-membered pyrrolidine ring | Acyclic | A six-membered piperidine ring |
| Molecular Weight | 142.24 g/mol | 88.15 g/mol | 142.24 g/mol |
| Reactivity | High, influenced by ring strain of the pyrrolidine.[5][6] | Moderate, baseline for acyclic diamines.[1] | Moderate, less ring strain than pyrrolidine. |
| Steric Hindrance | Moderate | Low | Higher than pyrrolidine |
| Solubility | Good in a range of organic solvents and water. | High in polar solvents. | Good in a range of organic solvents. |
| Applications | Premafloxacin synthesis, dendrimers.[5][7] | General purpose linker in pharmaceuticals.[1] | Building block for various chemical structures. |
The pyrrolidine ring in N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is not planar, and its conformation can influence the reactivity of the tertiary amine and the overall shape of the final molecule. Studies have shown that the reactivity of cyclic amines can be significantly affected by ring size, with smaller rings often exhibiting higher reactivity.[5][6] This can be attributed to a combination of pKa values and sterics.[5][6]
Experimental Protocols: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, providing a controlled method for forming carbon-nitrogen bonds.[8][9] Here, we provide a representative protocol for the reductive amination of a model aldehyde with N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and a comparative protocol with N-Methyl-1,3-propanediamine.
Reductive Amination using N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
This protocol describes the reaction of benzaldehyde with N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
Materials:
-
Benzaldehyde (1.0 eq)
-
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzaldehyde in DCM, add N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion. The choice of NaBH(OAc)₃ is crucial here as it is a mild and selective reducing agent that can reduce the intermediate iminium ion in the presence of the unreacted aldehyde.[9]
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Comparative Reductive Amination using N-Methyl-1,3-propanediamine
The same procedure can be followed, substituting N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine with N-Methyl-1,3-propanediamine.
Expected Observations and Performance Differences:
-
Reaction Rate: The reaction with N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine may proceed faster due to the potentially higher nucleophilicity of the secondary amine.
-
Yield: Yields for both reactions are typically high, but the pyrrolidine-containing product may offer better crystallinity, simplifying purification.
-
Side Products: The primary amine in N-Methyl-1,3-propanediamine could potentially lead to dialkylation products if the reaction conditions are not carefully controlled. The secondary amine of the target molecule mitigates this risk.
Visualizing the Synthetic Workflow
To better understand the practical application of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, the following diagrams illustrate its structure and a typical synthetic workflow.
Caption: Comparison of Diamine Intermediate Structures.
Caption: General Workflow for Reductive Amination.
Conclusion
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a highly effective synthetic intermediate, offering a unique combination of structural features that translate into tangible benefits in the synthesis of complex molecules. Its differential reactivity and the presence of the biologically relevant pyrrolidine scaffold make it a superior choice in many drug discovery and development applications when compared to simpler acyclic or alternative cyclic diamines. The slightly higher cost and steric bulk are factors to consider, but for many applications, the advantages in terms of reaction control and the introduction of a desirable chemical motif will outweigh these considerations.
References
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
-
Zimmerman, S. C., et al. (2011). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. NIH Public Access, 22(19), 3462-3479. [Link]
-
De Vleeschouwer, F. (2020). Short list for NMP (N-methyl pyrrolidone) replacement. ResearchGate. [Link]
-
Ghasemzadeh, M. A., & Safaei-Ghomi, J. (2016). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
-
Sherwood, J. (2020). D3.6 - Application of NMP replacement solvents. European Commission. [Link]
-
Zimmerman, S. C., et al. (2011). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Braidi, N., et al. (2023). Synthesis of triamine-functionalized rigid crosslinkers for materials science. RSC Publishing. [Link]
- Google Patents. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol.
-
Lin, Y.-F., et al. (2018). Cross-Linking with Diamine Monomers To Prepare Composite Graphene Oxide-Framework Membranes with Varying d-Spacing. Chemistry of Materials, 30(21), 7849–7860. [Link]
-
Chemistry Shorts. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
-
Germán, L., et al. (2021). Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. RSC Advances, 11(31), 19070–19075. [Link]
-
Vitaku, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Wikipedia. (n.d.). Tirzepatide. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N-methyl propyl amine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methyl-1,3-propanediamine: A Key Intermediate in Pharmaceutical and Chemical Manufacturing. Retrieved from [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Chemchart. (n.d.). 3-(pyrrolidin-1-yl)propan-1-amine (23159-07-1). Retrieved from [Link]
-
Liu, S., et al. (2018). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 20(21), 4937-4945. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-3-pyrrolidinol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-3-phenylpropan-1-amine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
A Comparative Guide to the Efficacy of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand or base is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a chemical transformation. This guide provides an in-depth technical comparison of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a structurally simple yet intriguing diamine, and its efficacy in pivotal palladium-catalyzed cross-coupling reactions. We will delve into its performance in Suzuki-Miyaura, Heck, and Sonogashira couplings, comparing it with established alternatives and providing a rationale for its application based on available experimental data.
Introduction to N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, with the chemical formula C8H18N2, is a diamine featuring a tertiary pyrrolidine nitrogen and a secondary methylamino group connected by a propyl linker. This structural arrangement offers two potential coordination sites for a metal center, classifying it as a bidentate ligand. The differing steric and electronic environments of the two nitrogen atoms—one a tertiary amine within a five-membered ring and the other a secondary alkylamine—present a unique profile for catalytic applications. While extensive data on this specific molecule is not widespread, we can infer its potential efficacy by examining studies on structurally similar N,N'-dialkyl-1,3-propanediamines and their role as ligands in catalysis.
The Role of Diamine Ligands in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is paramount as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. While phosphine ligands have historically dominated the field, there is a growing interest in phosphine-free alternatives, such as N-heterocyclic carbenes (NHCs) and various nitrogen-based ligands, including diamines. Diamines are attractive due to their general air-stability, lower cost compared to many complex phosphines, and their ability to form stable chelate complexes with palladium.
Comparative Efficacy in Specific Reaction Classes
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C(sp²)-C(sp²) bond formation, typically involves a palladium catalyst, a base, and an organoboron reagent. While phosphine ligands are common, diamines have been explored as viable alternatives.
Hypothetical Performance and Comparison:
Based on studies of similar N,N'-dialkyl-1,3-propanediamines, N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine could be expected to form a stable six-membered chelate ring with a palladium(II) center. This chelation can stabilize the active catalyst and prevent palladium black precipitation, a common deactivation pathway.
Compared to monodentate amines, the bidentate nature of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine would likely lead to a more defined and stable catalytic species. However, its efficacy would need to be compared against well-established phosphine ligands like SPhos or XPhos, which are known to promote high turnover numbers and are effective for challenging substrates. It is plausible that for simple aryl bromide couplings, N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine could offer comparable yields, but it may be less effective for more demanding transformations involving aryl chlorides or sterically hindered substrates.
Experimental Protocol: A Generalized Approach for Suzuki-Miyaura Coupling with a Diamine Ligand
The following protocol is a representative procedure for a Suzuki-Miyaura coupling reaction utilizing a diamine ligand. This should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and the diamine ligand, N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (0.04 mmol, 4 mol%), in the reaction solvent (e.g., toluene, dioxane, or DMF; 5 mL) and stir for 10-15 minutes.
-
Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk tube containing the substrates and base.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) active species.
-
Base: Essential for the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often used to ensure the formation of the desired catalytically active species and prevent catalyst decomposition.
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The ligand's role is to stabilize the palladium catalyst and influence the regioselectivity of the reaction.
Hypothetical Performance and Comparison:
In the Heck reaction, electron-rich ligands can promote the oxidative addition step. The diamine N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, with its two nitrogen donors, can provide sufficient electron density to the palladium center. Its performance would likely be compared to other phosphine-free ligands like N-heterocyclic carbenes (NHCs) or other bidentate nitrogen ligands. While it may not achieve the high turnover numbers seen with highly specialized phosphine ligands, it could be a cost-effective and air-stable alternative for less demanding Heck couplings.
Experimental Protocol: A Generalized Approach for the Heck Reaction with a Diamine Ligand
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base such as triethylamine (Et₃N) or K₂CO₃ (1.5 mmol), and the palladium source (e.g., Pd(OAc)₂, 2 mol%).
-
Ligand Addition: Add N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (4 mol%).
-
Solvent and Conditions: Add a suitable solvent (e.g., DMF, NMP, or toluene; 5 mL) and heat the mixture to 100-140 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualization of the Heck Reaction Workflow
Caption: Figure 2. General Workflow for a Heck Reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It typically requires a palladium catalyst, a copper co-catalyst, and a base, often an amine.
Hypothetical Performance and Comparison:
In the Sonogashira reaction, N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine could potentially serve a dual role as both a ligand for the palladium and/or copper center and as the base required for the deprotonation of the terminal alkyne. Its basicity would need to be sufficient to facilitate the formation of the copper acetylide intermediate. Compared to commonly used amine bases like triethylamine or diisopropylamine, the bidentate nature of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine might offer an advantage by bringing the catalytic species in close proximity. However, its efficacy would need to be evaluated against established copper-free Sonogashira protocols that often employ more specialized ligands.
Experimental Protocol: A Generalized Approach for Sonogashira Coupling with a Diamine
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium source (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base/Ligand: Add a suitable solvent (e.g., THF or DMF; 5 mL) and N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (2.0-3.0 mmol) to act as both the base and a potential ligand.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.
Data Summary and Comparison
Since direct experimental data for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is scarce in the public domain, we present a hypothetical comparative table based on the expected performance relative to common alternatives. This table is intended to guide initial experimental design.
| Reaction Class | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (Hypothetical Efficacy) | Common Alternative 1 (e.g., PPh₃) | Common Alternative 2 (e.g., SPhos) | Key Considerations |
| Suzuki-Miyaura | Moderate to Good (for simple substrates) | Good | Excellent (especially for challenging substrates) | May be a cost-effective alternative for routine transformations. |
| Heck Reaction | Moderate | Moderate to Good | Good to Excellent | Air-stability and lower cost are potential advantages. |
| Sonogashira | Moderate to Good (potential dual role) | Good (as part of a standard system) | N/A (ligand choice is often different) | Potential to simplify the reaction system by acting as both ligand and base. |
Conclusion and Future Outlook
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine presents an interesting, yet underexplored, candidate as a ligand and/or base in palladium-catalyzed cross-coupling reactions. Its simple structure, potential for stable chelation, and the distinct nature of its two nitrogen donors make it a worthy subject for further investigation. While it may not outperform highly specialized and expensive phosphine ligands in all cases, it holds promise as a practical and economical alternative for a range of common transformations.
Future research should focus on systematically evaluating the efficacy of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in various cross-coupling reactions, including a thorough comparison with established catalytic systems. Such studies would provide the necessary experimental data to fully elucidate its potential and define its optimal application scope within the synthetic chemist's toolkit.
References
Due to the limited specific data on N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in the searched literature, this reference list includes general authoritative sources on the discussed reaction classes and ligand types.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
-
Kantchev, E. A. B.; O'Brien, C. J.; Organ, M. G. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 2007 , 46 (16), 2768–2813. [Link]
A Comparative Guide to the Cross-Reactivity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity—the ability to interact with its intended biological target while minimizing engagement with off-target molecules. This principle is paramount in the development of derivatives of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a scaffold with potential applications in various therapeutic areas, including as an intermediate in the synthesis of antimicrobial agents.[1][2] Off-target interactions can lead to a range of adverse effects, complicating clinical development and potentially compromising patient safety.[3] Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
This guide provides a comprehensive framework for evaluating the cross-reactivity profiles of novel N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine derivatives. We will delve into a multi-faceted approach, combining robust in vitro binding and functional assays with predictive in silico modeling. The methodologies detailed herein are designed to provide a holistic understanding of a compound's selectivity, enabling researchers to make data-driven decisions in lead optimization and candidate selection. By understanding the causality behind experimental choices and adhering to self-validating protocols, we can enhance the probability of developing safer and more effective therapeutics.
Comparative Analysis of Methodologies for Cross-Reactivity Profiling
The assessment of off-target activity is a critical step in drug development.[4] A combination of in vitro and in silico methods provides a comprehensive understanding of a compound's selectivity profile.
In Vitro Approaches: The Gold Standard for Empirical Data
Cell-based assays are instrumental in evaluating the biological activity of compounds in a physiologically relevant environment.[5] These assays allow for the assessment of ligand-receptor interactions and downstream signaling pathways within intact cells.[5][6]
-
Radioligand Binding Assays: These assays directly measure the affinity of a compound for a specific receptor or transporter by quantifying the displacement of a radiolabeled ligand.[7][8][9] They are considered a gold standard for determining the binding affinity (Ki) of a test compound.
-
Functional Assays: These assays measure the biological response elicited by a compound upon binding to its target.[10][11] For G-protein coupled receptors (GPCRs), this could involve measuring second messenger levels like cAMP or calcium flux.[4][12] For monoamine transporters, functional assays typically measure the inhibition of neurotransmitter uptake.[13][14]
In Silico Approaches: Predictive Power in Early-Stage Discovery
In silico methods leverage computational models to predict drug-target interactions, offering a cost-effective and high-throughput means of assessing potential cross-reactivity early in the drug discovery process.[15][16][17]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential interactions.[18][19][20]
-
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR models correlate the biological activity of a set of compounds with their 3D physicochemical properties, enabling the prediction of activity for novel analogs.[21]
Comparative Cross-Reactivity Data of Hypothetical N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine Derivatives
To illustrate the application of these methodologies, let us consider a hypothetical series of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine derivatives with modifications at the phenyl ring (Compound A: parent molecule, Compound B: 4-chloro substitution, Compound C: 4-methoxy substitution). The following tables present simulated data from our proposed cross-reactivity studies.
Table 1: Comparative Binding Affinities (Ki, nM) of Derivatives at Key Off-Target Receptors
| Target | Compound A (Parent) | Compound B (4-Cl) | Compound C (4-OCH3) | Rationale for Inclusion |
| SERT | 850 | 150 | 950 | Potential for interaction with monoamine transporters due to structural similarities with known ligands.[18][19] |
| DAT | >10,000 | 2,500 | >10,000 | Assessing selectivity within the monoamine transporter family is crucial.[22] |
| NET | 1,200 | 300 | 1,500 | Completes the primary monoamine transporter panel. |
| 5-HT2A Receptor | 5,000 | 800 | 6,000 | A common off-target for centrally acting amines, linked to various side effects. |
| α1-Adrenergic Receptor | >10,000 | 4,500 | >10,000 | Interaction can lead to cardiovascular side effects. |
| M1 Muscarinic Receptor | 8,000 | 1,200 | 9,000 | Off-target muscarinic activity can cause anticholinergic side effects. |
Data are hypothetical and for illustrative purposes only.
Table 2: Comparative Functional Activity (IC50, nM) of Derivatives
| Assay | Compound A (Parent) | Compound B (4-Cl) | Compound C (4-OCH3) | Functional Readout |
| SERT Uptake Inhibition | 1,500 | 250 | 1,800 | Inhibition of [3H]-serotonin uptake in SERT-expressing cells.[13] |
| NET Uptake Inhibition | 2,000 | 500 | 2,200 | Inhibition of [3H]-norepinephrine uptake in NET-expressing cells. |
| 5-HT2A Receptor (Ca2+ Flux) | >10,000 | 1,500 | >10,000 | Measurement of intracellular calcium mobilization in 5-HT2A expressing cells. |
| M1 Muscarinic Receptor (IP1 Accumulation) | >10,000 | 2,000 | >10,000 | Measurement of inositol monophosphate accumulation in M1-expressing cells. |
Data are hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, we adhere to rigorously validated protocols.
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for a target receptor.[23]
Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest cells expressing the target receptor and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer for storage at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.[7]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail, and quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Monoamine Transporter Uptake Assay
This protocol measures the ability of test compounds to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding monoamine transporter.[13]
Workflow:
Caption: Workflow for Monoamine Transporter Uptake Assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin, dopamine, or norepinephrine transporter in 96-well plates.[13]
-
-
Assay Procedure:
-
Wash the cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with various concentrations of the test compounds.
-
Initiate the uptake reaction by adding a fixed concentration of the respective [3H]-labeled neurotransmitter ([3H]-5-HT for SERT, [3H]-dopamine for DAT, or [3H]-norepinephrine for NET).
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Detection and Analysis:
-
Transfer the cell lysates to a scintillation plate, add scintillation cocktail, and measure the radioactivity.
-
Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound.
-
Discussion and Future Directions
The integrated approach of in vitro and in silico methodologies provides a robust framework for the comprehensive evaluation of the cross-reactivity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine derivatives. The hypothetical data presented herein illustrates how structural modifications can significantly impact the selectivity profile of a compound series. For instance, the introduction of a chloro group at the 4-position of the phenyl ring (Compound B) hypothetically increased affinity for several off-targets, highlighting a potential liability. Conversely, the methoxy substitution (Compound C) appeared to maintain a cleaner profile, similar to the parent compound.
It is crucial to recognize that in silico predictions, while valuable for prioritizing compounds, must always be validated by empirical in vitro data.[16] Future studies should expand the panel of off-targets to include a broader range of receptors, ion channels, and enzymes, guided by resources such as the IUPHAR/BPS Guide to PHARMACOLOGY.[24][25][26][27][28] Furthermore, investigating the potential for drug-drug interactions through in vitro cytochrome P450 inhibition assays is a critical next step.[21]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively de-risk their drug discovery programs and select lead candidates with the highest potential for clinical success.
References
-
Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
-
National Center for Biotechnology Information. (n.d.). Tirzepatide. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. In PubChem. Retrieved from [Link]
-
Al-Sha'er, M. A., & Al-Ghazawi, M. Z. (2023). In silico methods for drug-target interaction prediction. Briefings in Bioinformatics, 24(5), bbab339. [Link]
-
Hauser, A. S., D'Andrea, D., & de Graaf, C. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5364. [Link]
-
Oncolines B.V. (n.d.). Cell-Based Functional Assays. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Home. Retrieved from [Link]
-
Keserű, G. M., & Gede, T. (2020). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience, 11(20), 3346–3355. [Link]
-
Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 690. [Link]
-
Armstrong, J. F., Faccenda, E., Harding, S. D., Pawson, A. J., Southan, C., & Davies, J. A. (2020). The IUPHAR/BPS Guide to PHARMACOLOGY. Nucleic Acids Research, 48(D1), D1150–D1159. [Link]
-
Ci, X., & Li, B. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 19(11), 1360–1369. [Link]
-
Iacovelli, F., & Ceccarelli, M. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3332–3345. [Link]
-
Sharma, A., & Kumar, A. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia, 21(1). [Link]
-
Kumar, M., Hsiao, K., Vidugiriene, J., & Goueli, S. A. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 415–424. [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]
-
Al-Suaily, K. A., & Al-Omaim, W. S. (2022). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Molecules, 27(19), 6296. [Link]
-
Armstrong, J. F., Faccenda, E., Harding, S. D., Pawson, A. J., Southan, C., & Davies, J. A. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2026. Nucleic Acids Research. [Link]
-
Shaker, M. R., & Park, S. H. (2022). Assessing Gq-GPCR–induced human astrocyte reactivity using bioengineered neural organoids. Journal of Cell Biology, 221(3), e202106148. [Link]
-
Iacovelli, F., & Ceccarelli, M. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Al-Sha'er, M. A., & Al-Ghazawi, M. Z. (2023). In silico methods for drug-target interaction prediction. ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Retrieved from [Link]
-
Coursera. (2022, January 24). How to Use Deep Learning to Predict Drug Target Interactions [Video]. YouTube. [Link]
-
Chemchart. (n.d.). 3-(pyrrolidin-1-yl)propan-1-amine (23159-07-1). Retrieved from [Link]
-
Shaker, M. R., & Park, S. H. (2022). Assessing Gq-GPCR–induced human astrocyte reactivity using bioengineered neural organoids. ResearchGate. [Link]
-
Duan, H., & Wang, J. (2012). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 341(3), 744–754. [Link]
-
Mohler, M. L., He, Y., & Dalton, J. T. (2011). Cell-based assays for screening androgen receptor ligands. Methods in Molecular Biology, 776, 239–254. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-3-pyrrolidinol. In PubChem. Retrieved from [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(13), 5035. [Link]
-
NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Al-Salahi, R., Al-Ostoot, F. H., & Marzouk, M. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 29(3), 570. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Southan, C., Sharman, J. L., Pawson, A. J., & Davies, J. A. (2018). The IUPHAR/BPS Guide to PHARMACOLOGY in 2018: updates and expansion to encompass the new guide to IMMUNOPHARMACOLOGY. Nucleic Acids Research, 46(D1), D1050–D1059. [Link]
-
National Center for Biotechnology Information. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. In PubChem. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1–12.16.20. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. In PubChem. Retrieved from [Link]
-
Bylund, D. B. (2001). Radioligand Binding Assays and Their Analysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.5. [Link]
-
Armstrong, J. F., Faccenda, E., Harding, S. D., Pawson, A. J., Southan, C., & Davies, J. A. (2022). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research, 52(D1), D1263–D1274. [Link]
-
Basile, A. S. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.6. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. In PubChem. Retrieved from [Link]
Sources
- 1. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 11. njbio.com [njbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. researchgate.net [researchgate.net]
- 18. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Home | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 25. IUPHAR/BPS Guide to PHARMACOLOGY - British Pharmacological Society [bps.ac.uk]
- 26. academic.oup.com [academic.oup.com]
- 27. The IUPHAR/BPS Guide to PHARMACOLOGY in 2018: updates and expansion to encompass the new guide to IMMUNOPHARMACOLOGY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The IUPHAR/BPS Guide to PHARMACOLOGY in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine Against Commercial Reagents in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount to the efficiency and success of synthetic routes. This guide provides an in-depth technical comparison of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine with commercially available alternatives, focusing on their performance as ligands in the widely utilized Suzuki-Miyaura cross-coupling reaction. By presenting objective, experimental data and detailed protocols, this document serves as a practical resource for making informed decisions in catalyst system selection.
Introduction: The Critical Role of Ligands in Catalysis
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, relies heavily on the use of a palladium catalyst.[1] The efficacy of this catalytic system is profoundly influenced by the choice of ligand, which modulates the electronic and steric properties of the palladium center.[1][2] This, in turn, affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] While phosphine and N-heterocyclic carbene (NHC) ligands are prevalent, there is a growing interest in the use of more cost-effective and structurally diverse nitrogen-based ligands, such as diamines.
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine featuring both a secondary and a tertiary amine. This structural motif offers unique coordination possibilities and basicity, which can influence the stability and activity of the palladium catalyst. This guide benchmarks its performance against two widely used commercial diamine reagents: N,N'-Dimethylethylenediamine and Tetramethylethylenediamine (TMEDA).
Experimental Design: A Framework for Objective Comparison
To ensure a fair and rigorous comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed. The reaction of 4-bromotoluene with phenylboronic acid was selected as the model system due to its well-documented behavior and the ease of monitoring product formation.
Materials and Methods
Reagents:
-
Palladium Precursor: Palladium(II) Acetate (Pd(OAc)₂)
-
Aryl Halide: 4-Bromotoluene
-
Boronic Acid: Phenylboronic acid
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane
-
Ligands:
-
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (Test Reagent)
-
N,N'-Dimethylethylenediamine (Commercial Alternative 1)
-
Tetramethylethylenediamine (TMEDA) (Commercial Alternative 2)
-
-
Internal Standard: Dodecane (for GC analysis)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for reaction monitoring and yield determination.
-
High-Performance Liquid Chromatograph (HPLC) for purity analysis of the isolated product.
-
Nuclear Magnetic Resonance (NMR) Spectrometer for structural confirmation of the product.
Experimental Workflow
The following diagram outlines the standardized workflow for the comparative study.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
As laboratory professionals dedicated to innovation and discovery, our responsibilities extend beyond the bench to include the safe and compliant management of chemical reagents throughout their lifecycle. N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, a substituted diamine, requires meticulous handling and disposal due to its inherent chemical properties. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the hazard profile of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is the foundation of its safe management. As a member of the aliphatic amine family, it is predicted to share characteristics with similar compounds, which are often corrosive, flammable, and toxic. The presence of the amine functional groups makes the compound basic.[1][2]
Key Hazards Associated with Aliphatic Amines:
-
Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon contact.[3][4]
-
Toxicity: Can be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3]
-
Flammability: Many low-molecular-weight amines are flammable liquids and vapors.[3][4]
-
Reactivity: Amines can react exothermically and dangerously with acids, oxidizing agents, and other incompatible materials.[2][5]
Before beginning any work that will generate N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine waste, a thorough risk assessment must be conducted. This involves consulting the Safety Data Sheet (SDS) and understanding the potential hazards in the context of your specific laboratory environment.
| Hazard Class | Description | Primary Precaution |
| Corrosivity (Predicted) | Causes severe skin burns and eye damage.[4] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, and a lab coat.[1][6] |
| Acute Toxicity (Predicted) | Toxic if swallowed; Harmful if inhaled. | Handle only in a well-ventilated area or a chemical fume hood to prevent vapor inhalation.[1][6] |
| Flammability (Predicted) | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Ground and bond containers when transferring material. |
| Environmental Hazard | Potentially toxic to aquatic life. | Prevent release to the environment. Do not dispose of down the drain. |
Regulatory Imperative: The Generator's Responsibility
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Under RCRA, the entity that generates the waste is legally responsible for it from "cradle to grave"—from the point of generation to its final, safe disposal.[9]
Based on its predicted characteristics (corrosivity, potential toxicity), N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine waste must be managed as hazardous waste .[10] This mandates a specific set of procedures for its collection, storage, and disposal.
Waste Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine waste.
Caption: Waste Disposal Workflow for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Waste Characterization and Segregation
-
Causality: Proper characterization is a legal requirement and essential for safe handling. Segregation prevents dangerous chemical reactions.
-
Procedure:
-
Determine that any N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine to be discarded is a hazardous waste. This includes pure, unused material, reaction mixtures containing the amine, and materials (e.g., pipette tips, contaminated paper towels) grossly contaminated with it.
-
This waste stream must be segregated as an amine-containing, corrosive, flammable liquid .
-
Crucially, keep this waste separate from incompatible substances , especially acids and strong oxidizing agents, to prevent violent reactions.[2][5]
-
Step 2: Containerization and Labeling
-
Causality: The container must be compatible with the chemical to prevent leaks, and proper labeling ensures safety and compliance.
-
Procedure:
-
Select a chemically compatible waste container. High-density polyethylene (HDPE) containers are suitable for amines.[2][9]
-
The container must be in good condition with a tightly sealing screw cap.
-
Attach a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
Fill out the label completely:
-
List all chemical constituents by their full name, including solvents and water.
-
Estimate the percentage of each component.
-
Indicate the relevant hazards (e.g., Corrosive, Flammable, Toxic).
-
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Causality: SAAs provide a safe, designated location for the short-term storage of hazardous waste at the point of generation, ensuring it is under the control of laboratory personnel.
-
Procedure:
-
Store the labeled waste container in a designated SAA, such as a secondary containment bin within a fume hood or a ventilated cabinet.
-
The container must remain tightly sealed at all times , except when you are actively adding waste to it.[2][6][9] This is critical to prevent the release of flammable and potentially harmful vapors.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.
-
Step 4: Arranging for Final Disposal
-
Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection and regulatory compliance.
-
Procedure:
-
Once the waste container is full, or when the project generating the waste is complete, arrange for a pickup by your institution's EHS department.
-
Under no circumstances should N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine or its solutions be poured down the drain. This is illegal and environmentally harmful.
-
The EHS department will transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste disposal company, which will typically manage its destruction via high-temperature incineration.
-
Step 5: Managing Empty Containers
-
Causality: Residual chemicals in "empty" containers can still pose a hazard and are subject to regulation.
-
Procedure:
-
A container that held N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is not considered "empty" until it has been properly decontaminated.
-
The standard procedure is to triple-rinse the container with a suitable solvent (e.g., water or an alcohol like ethanol).[10]
-
All rinsate from this cleaning process must be collected as hazardous waste and added to your amine waste container.[10]
-
Only after triple-rinsing and air-drying in a ventilated area (like a fume hood) can the container be disposed of as non-hazardous waste or recycled, depending on institutional policy.[10]
-
References
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
-
N-methyl-2-pyrrolidone. PubChem, National Center for Biotechnology Information. [Link]
-
Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. [Link]
-
3-(pyrrolidin-1-yl)propan-1-amine (23159-07-1). Chemchart. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Dalton. [Link]
-
N-Methylpyrrolidone - SAFETY DATA SHEET. A.G. Layne. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Risk Evaluation for n-Methylpyrrolidone (NMP). U.S. Environmental Protection Agency. [Link]
-
N-Methyl Pyrrolidone SDS. Navy Brand Manufacturing. [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. [Link]
-
Risk Management for n-Methylpyrrolidone (NMP). U.S. Environmental Protection Agency. [Link]
-
N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Global Product Strategy (GPS) Safety Summary N-Methyl-Pyrrolidone. LyondellBasell. [Link]
-
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. PubChem, National Center for Biotechnology Information. [Link]
-
N-methylpropan-1-amine;propane-1,3-diamine. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | C8H18N2 | CID 2794701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. navybrand.com [navybrand.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. mtu.edu [mtu.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
